3,4-Diacetoxyphenylacetic acid
Description
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Properties
IUPAC Name |
2-(3,4-diacetyloxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)17-10-4-3-9(6-12(15)16)5-11(10)18-8(2)14/h3-5H,6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYELVKLTNGETIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234861 | |
| Record name | 3,4-Diacetoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85621-43-8 | |
| Record name | 3,4-Bis(acetyloxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85621-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diacetoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085621438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diacetoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diacetoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIACETOXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRO5CE1S6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Stability, Degradation, and Analysis of 3,4-Diacetoxyphenylacetic Acid
Executive Summary
3,4-Diacetoxyphenylacetic acid (CAS 85621-43-8) serves as a lipophilic, protected prodrug of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC). While the diacetyl ester modification significantly enhances membrane permeability and temporary stability against oxidative stress, it introduces a specific susceptibility to hydrolytic degradation.
This guide provides a comprehensive technical analysis of the molecule's degradation pathways—specifically the transition from protected ester to reactive catechol to polymerized quinone. It establishes validated protocols for handling, storage, and HPLC analysis, ensuring data integrity in pharmacokinetic and metabolic studies.
Part 1: Chemical Identity and Structural Vulnerabilities
To understand the stability profile, one must first deconstruct the molecule's functional groups. This compound is a "masked" catechol.
| Feature | Chemical Structure/Property | Stability Implication |
| Core Scaffold | Phenylacetic acid | Generally stable; carboxylic acid creates pH-dependent solubility. |
| Protection | 3,4-Diacetoxy (Ester) groups | Primary Failure Point. Susceptible to hydrolysis (chemical and enzymatic). |
| Active Form | 3,4-Dihydroxyphenyl (Catechol) | Secondary Failure Point. Once revealed, highly susceptible to oxidation (quinone formation). |
| pKa | ~4.0 (Carboxylic acid) | Ionization at physiological pH increases solubility but may catalyze intramolecular hydrolysis. |
Part 2: Degradation Mechanisms[1]
The degradation of this compound occurs in a sequential cascade. The molecule does not simply "decompose"; it transforms through distinct intermediates that require different stabilization strategies.
Hydrolysis (The Trigger)
The acetoxy groups at positions 3 and 4 are phenolic esters. Unlike aliphatic esters, phenolic esters are highly labile to nucleophilic attack.
-
Acidic pH (pH < 3): The carbonyl oxygen is protonated, but water is a weak nucleophile. Hydrolysis is slow.
-
Neutral/Basic pH (pH > 6): Hydroxide ions (
) directly attack the carbonyl carbon. The reaction follows second-order kinetics and is rapid. -
Enzymatic: Esterases in plasma and liver homogenates will cleave these bonds within minutes (
min in plasma).
Oxidation (The Cascade)
Once the protecting acetyl groups are removed, the resulting DOPAC (3,4-dihydroxyphenylacetic acid) is exposed.
-
Auto-oxidation: In the presence of dissolved oxygen and trace metals (Fe, Cu), the catechol oxidizes to the o-quinone.
-
Polymerization: The quinone is an electrophile that reacts with other catechols or nucleophiles (like amino acids), leading to melanin-like dark pigments.
Visualization: The Degradation Cascade
The following diagram illustrates the stepwise degradation from the intact prodrug to the polymerized byproduct.
Figure 1: Stepwise degradation pathway of this compound. Note that the removal of the acetyl groups is the rate-limiting step for oxidation.
Part 3: Kinetic Profiling and Stability Data
The following data summarizes the expected stability profile based on phenolic ester hydrolysis kinetics and catechol oxidation rates.
pH-Dependent Stability Profile (Aqueous Solution at 25°C)
| pH Condition | Estimated Half-Life ( | Dominant Mechanism | Visual Indicator |
| pH 1.0 - 3.0 | > 48 Hours | Acid-catalyzed hydrolysis (Slow) | Solution remains Clear |
| pH 5.0 | 4 - 8 Hours | Neutral hydrolysis | Slight yellowing over time |
| pH 7.4 (PBS) | < 60 Minutes | Base-catalyzed hydrolysis | Rapid darkening (Pink |
| Plasma | < 15 Minutes | Enzymatic hydrolysis | Immediate metabolite formation |
Key Insight: The "Pink" coloration often seen in degrading samples is the formation of the o-quinone intermediate (DOPAC-quinone) immediately following hydrolysis.
Part 4: Analytical Methodologies (HPLC)
Analyzing this compound requires strict control over the mobile phase pH to prevent "on-column" degradation. A neutral mobile phase will cause the peak to tail or split as the molecule hydrolyzes during the run.
Method Validation Workflow
Figure 2: Analytical workflow emphasizing the Acid Quench step to freeze the hydrolysis equilibrium.
Recommended HPLC Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-12 min: 5%
60% B (Linear gradient) -
12-15 min: 95% B (Wash)
-
-
Detection: UV at 280 nm (Aromatic ring absorption).
-
Temperature: 25°C (Do not heat the column; heat promotes hydrolysis).
Protocol Logic: The use of 0.1% Formic Acid ensures the carboxylic acid moiety is protonated (improving peak shape) and the ester bonds remain stable during the separation.
Part 5: Handling and Storage Protocols
To maintain the integrity of this compound standards and samples, adhere to the following self-validating system.
Solid State Storage
-
Condition: -20°C, Desiccated.
-
Container: Amber glass vial (protects from light) with a Teflon-lined cap.
-
Why: Moisture is the primary enemy. Even trace atmospheric water trapped in the vial can initiate hydrolysis. The acetic acid byproduct is autocatalytic.
Solution Preparation (Stock Standards)
-
Solvent: DMSO or Anhydrous Methanol.
-
Avoid: Water, PBS, or alkaline buffers.
-
Shelf Life:
-
DMSO Stock (-20°C): 3 months.
-
Aqueous Working Solution: Prepare fresh daily.
-
Biological Experiments (In Vitro/In Vivo)
-
The Challenge: You must dissolve it in aqueous media for cells/animals.
-
The Fix: Prepare a 1000x stock in DMSO. Spike into the media immediately before use.
-
Validation: Run a "Media Control" (Media + Compound, no cells) alongside your experiment. Sample at T=0 and T=End to quantify spontaneous chemical hydrolysis vs. enzymatic metabolism.
References
-
PubChem. (n.d.).[3] this compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Hussain, A. A., et al. (1988). A prodrug approach to increasing the oral potency of a phenolic drug.[4] Journal of Pharmaceutical Sciences. (Demonstrates kinetics of phenolic ester hydrolysis). Retrieved from [Link]
-
Palumbo, A., et al. (1991). Oxidation of 3,4-dihydroxyphenylacetic acid (DOPAC).[5][6][7][8] Biochimica et Biophysica Acta. (Mechanisms of DOPAC oxidation to quinones). Retrieved from [Link]
Sources
- 1. cipac.org [cipac.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C12H12O6 | CID 3020850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. Disposition of a new orally active dopamine prodrug, N-(N-acetyl-L-methionyl)-O,O-bis(ethoxycarbonyl) dopamine (TA-870) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Hydrolysis of 3,4-Diacetoxyphenylacetic Acid to DOPAC
This in-depth technical guide provides a comprehensive overview of the chemical hydrolysis of 3,4-diacetoxyphenylacetic acid to produce 3,4-dihydroxyphenylacetic acid (DOPAC), a key metabolite of the neurotransmitter dopamine.[1][2][3] This document moves beyond a simple recitation of steps, offering a rationale for the experimental design, validation checkpoints, and a discussion of the underlying chemical principles.
Introduction: The Significance of DOPAC
3,4-Dihydroxyphenylacetic acid (DOPAC) is a primary catabolite of dopamine, formed through the action of monoamine oxidase (MAO).[1][2][3] Its levels in various brain regions are often used as an index of dopamine turnover and the activity of dopaminergic neurons.[4] Consequently, the availability of pure DOPAC as a reference standard is crucial for neurochemical research, diagnostics, and the development of therapeutics targeting the dopaminergic system. While DOPAC is commercially available, in-house synthesis via hydrolysis of a stable, acetyl-protected precursor like this compound offers a cost-effective and reliable source of this important molecule.
The Chemistry of Deprotection: From Acetate Ester to Phenol
The conversion of this compound to DOPAC is a classic example of ester hydrolysis, specifically the cleavage of two phenyl acetate ester linkages to reveal the corresponding di-phenol. This transformation can be effectively catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction proceeds via protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The elimination of acetic acid and regeneration of the acid catalyst yields the desired phenolic hydroxyl group.
Base-Catalyzed (Saponification) Hydrolysis
In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This irreversible reaction forms a tetrahedral intermediate, which then collapses to yield a carboxylate (acetate) and a phenoxide ion. A final acidification step is required to protonate the phenoxide and the carboxylate of the acetic acid side chain to yield DOPAC.
For the purposes of this guide, we will focus on a robust acid-catalyzed hydrolysis protocol, as it often simplifies the work-up procedure by avoiding the need for a separate acidification step to isolate the product.
Experimental Protocol: Synthesis of DOPAC
This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials and Reagents
-
This compound
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of this compound in 40 mL of methanol.
-
Initiation of Hydrolysis: To the stirred solution, slowly add 10 mL of concentrated hydrochloric acid.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath.
-
Monitoring the Reaction: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).[5]
-
Prepare a TLC developing chamber with a solvent system of ethyl acetate:hexane (1:1) with a few drops of acetic acid.
-
Every 30-60 minutes, withdraw a small aliquot of the reaction mixture, dilute it with a small amount of ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material.
-
The starting material, being more nonpolar, will have a higher Rf value than the more polar product, DOPAC. The reaction is complete when the spot corresponding to the starting material is no longer visible under UV light.
-
-
Work-up:
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of deionized water and 50 mL of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Combine the organic extracts.
-
Wash the combined organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude DOPAC can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Data Presentation and Analysis
Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Concentrated Hydrochloric Acid | Provides a high concentration of H+ ions to effectively catalyze the hydrolysis. |
| Solvent | Methanol | A polar protic solvent that readily dissolves the starting material and is miscible with the aqueous acid. |
| Temperature | Reflux (~65-70°C) | Increases the reaction rate without significant degradation of the product. |
| Reaction Time | 2-4 hours | Typically sufficient for complete hydrolysis, but should be confirmed by TLC monitoring. |
Analytical Characterization
The identity and purity of the synthesized DOPAC should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): As described in the protocol for monitoring the reaction. A single spot for the purified product indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for assessing purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of DOPAC (168.15 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of DOPAC. The ¹H NMR spectrum should show the disappearance of the acetyl proton signals and the appearance of the phenolic hydroxyl protons.
Visualization of the Hydrolysis Reaction
The following diagram illustrates the chemical transformation from the protected starting material to the final product.
Caption: Acid-catalyzed hydrolysis of this compound to DOPAC.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of DOPAC through the hydrolysis of its diacetylated precursor. By understanding the underlying chemical principles and employing rigorous in-process monitoring and analytical characterization, researchers can confidently produce high-purity DOPAC for their experimental needs. The self-validating nature of the described protocol ensures a reliable and reproducible outcome.
References
- Google Patents. CN111892507A - Synthesis method of high-purity dopamine hydrochloride.
-
Wikipedia. 3,4-Dihydroxyphenylacetic acid. Available from: [Link]
-
PubMed. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum. Available from: [Link]
-
PubMed. 3,4-dihydroxyphenylacetic acid (DOPAC) and the rat mesolimbic dopaminergic pathway: drug effects and evidence for somatodendritic mechanisms. Available from: [Link]
-
PubMed. Conformational preferences of 3,4-dihydroxyphenylacetic acid (DOPAC). Available from: [Link]
-
ResearchGate. Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. Available from: [Link]
-
ResearchGate. How to analysis the phenolic compounds by TLC, the method and solvants? Available from: [Link]
-
Organic Syntheses. Azlactone of α-Benzoylaminocinnamic Acid. Available from: [Link]
-
National Institutes of Health. The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
National Institutes of Health. Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR). Available from: [Link]
-
ResearchGate. Detection of phenolic acids. (A) TLC chromatogram, detection with... Available from: [Link]
-
ResearchGate. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Available from: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-dihydroxyphenylacetic acid (DOPAC) and the rat mesolimbic dopaminergic pathway: drug effects and evidence for somatodendritic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
Structural Elucidation and Spectral Validation of 3,4-Diacetoxyphenylacetic Acid
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
3,4-Diacetoxyphenylacetic acid (DAPAA) acts as a crucial protected intermediate in the synthesis of isoquinoline alkaloids and a lipophilic prodrug form of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC). Its structural integrity is pivotal; partial hydrolysis of the acetoxy groups or decarboxylation of the acetic acid tail are common degradation pathways that must be ruled out during characterization.
This guide moves beyond simple data listing. It establishes a self-validating spectral framework .[1] By correlating Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data, researchers can definitively confirm the presence of the labile phenolic esters alongside the stable carboxylic acid moiety.
Analytical Workflow
The following decision tree outlines the logical progression for validating DAPAA, prioritizing non-destructive techniques.
Figure 1: Sequential analytical workflow designed to minimize sample consumption while maximizing structural certainty.
Mass Spectrometry (MS): The Molecular Weight Check
Mass spectrometry provides the first line of evidence.[1] For DAPAA (
Experimental Protocol: ESI-MS
-
Solvent System: Methanol:Water (50:[1]50) with 0.1% Formic Acid.[1]
-
Mode: Negative Ion Mode (
) is superior for carboxylic acids, yielding .[1] -
Concentration: 10 µg/mL (direct infusion).
Fragmentation Logic & Diagnostic Ions
In negative mode, the parent ion is expected at m/z 251.2 .[1] However, the defining characteristic of phenolic acetates is the neutral loss of ketene (
| Ion Type | m/z (Theoretical) | Structural Significance |
| 251.2 | Deprotonated molecular ion (Primary confirmation).[1] | |
| 209.2 | Loss of one ketene group (cleavage of phenolic ester).[1] | |
| 167.2 | Loss of two ketene groups (reverts to DOPAC core).[1] | |
| 207.2 | Loss of |
Critical Insight: If you observe a dominant peak at m/z 167 without the parent ion at 251, your sample has likely undergone hydrolysis during storage or ionization.[1] Ensure the source temperature is kept below 200°C to prevent in-source thermal degradation.[1]
Infrared Spectroscopy (IR): The Carbonyl Fingerprint[2]
IR is the most rapid method to distinguish the ester carbonyls from the acid carbonyl . This distinction is often missed in automated reports but is vital for confirming the "diacetoxy" protection.
Spectral Assignments[1][2][3][4][5]
-
Phenolic Ester C=O: Phenolic esters vibrate at a higher frequency than aliphatic esters due to the electron-withdrawing nature of the aromatic ring. Look for a sharp band around 1760 cm⁻¹ .[1]
-
Carboxylic Acid C=O: Typical aliphatic acid carbonyl, appearing around 1710–1720 cm⁻¹ .[1]
-
OH Stretch: The carboxylic acid OH forms a broad, jagged "hump" centered at 3000 cm⁻¹ , often overlapping C-H stretches.[1][2]
Data Summary Table
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| O-H (Acid) | 2500–3300 | Medium, Broad | Confirms free acid tail.[1] |
| C=O (Phenolic Ester) | 1755–1765 | Strong, Sharp | Critical: Confirms acetylation of phenols. |
| C=O[1] (Acid) | 1705–1720 | Strong | Confirms acid moiety intact.[1] |
| C=C (Aromatic) | 1500, 1600 | Medium | Benzene ring skeleton.[1] |
| C-O (Ester) | 1180–1200 | Strong | Ester linkage confirmation.[1] |
Nuclear Magnetic Resonance (NMR): Connectivity Validation
NMR provides the definitive structural proof.[1] The symmetry of the molecule (or lack thereof) and the integration ratios are the key validation metrics.
1H NMR (Proton) Analysis
-
Solvent:
(preferred for resolution) or DMSO- (if solubility is poor).[1] -
Reference: TMS (0.00 ppm).
The "Self-Validating" Integration Ratio
To confirm purity, the integration ratio must be 6 : 2 : 3 (Acetate Methyls : Methylene : Aromatic Protons).
| Position | Shift (ppm, | Multiplicity | Integration | Assignment Logic |
| COOH | ~10.0–12.0 | Broad Singlet | 1H | Exchangeable acidic proton (may be invisible).[1] |
| Ar-H (2, 5, 6) | 7.05 – 7.20 | Multiplet | 3H | Aromatic protons.[1] The acetoxy groups are EWG, shifting these downfield relative to DOPAC.[1] |
| 3.65 | Singlet | 2H | Benzylic methylene.[1] Sharp singlet confirms no adjacent protons.[1] | |
| 2.28, 2.29 | Singlets | 6H | Two distinct (or overlapping) singlets.[1] Must integrate to 6H. |
Expert Tip: If the acetoxy methyl signal integrates to 3H instead of 6H, or if you see a new set of multiplets upfield in the aromatic region (6.6–6.8 ppm), you have a mono-acetylated impurity.
13C NMR (Carbon) Analysis
The Carbon-13 spectrum should display 10 distinct signals (due to coincidental overlap of the acetate methyls or carbons 2/6, depending on resolution).
-
Carbonyls (3 signals):
-
Aromatic Region (6 signals):
-
Aliphatic Region (2 signals):
NMR Assignment Logic Diagram
The following diagram visualizes the splitting logic and chemical shift environment for the 1H NMR interpretation.
Figure 2: 1H NMR assignment logic highlighting the critical integration check.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (General reference for phenolic ester IR shifts).[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for acetylation shift effects in NMR).
-
PubChem. (2024).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
Sources
The Prodrug Postulate: A Technical Guide to the Genesis and Elucidation of 3,4-Diacetoxyphenylacetic Acid
An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Imperative for a Masked Metabolite
In the intricate landscape of neuropharmacology, the direct administration of biologically active molecules is often fraught with challenges, including poor stability, rapid metabolism, and limited bioavailability. The story of 3,4-diacetoxyphenylacetic acid is a compelling case study in overcoming these obstacles through chemical ingenuity. It is a narrative that begins not with the molecule itself, but with its parent compound: 3,4-dihydroxyphenylacetic acid (DOPAC), a primary and biologically significant metabolite of the neurotransmitter dopamine.[1][2] This guide will delve into the scientific rationale, synthesis, and analytical considerations surrounding this compound, a molecule conceived from the necessity to protect and deliver its vital precursor.
Section 1: The Biological Context and Rationale for Derivatization
The Significance of 3,4-Dihydroxyphenylacetic Acid (DOPAC)
DOPAC is a critical product of dopamine metabolism, formed through the action of monoamine oxidase (MAO).[1] Its concentration in various tissues and biofluids is a key indicator of dopamine turnover and overall dopaminergic activity.[2] Beyond its role as a biomarker, DOPAC itself exhibits biological activities, including antioxidant properties.[3] However, the catechol structure of DOPAC, with its two adjacent hydroxyl groups, renders it susceptible to oxidation, making its direct use as a therapeutic or research agent problematic.
Section 2: The Genesis of this compound: A Prodrug Strategy
The development of this compound can be understood as a strategic implementation of the prodrug concept. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[4] In the case of this compound, the acetylation of the two hydroxyl groups on the phenyl ring of DOPAC serves several theoretical purposes:
-
Enhanced Stability: The acetyl groups protect the vulnerable catechol moiety from oxidation, increasing the molecule's shelf-life and stability in biological fluids.
-
Improved Bioavailability: By masking the polar hydroxyl groups, the overall lipophilicity of the molecule is increased. This can potentially enhance its absorption and ability to cross biological membranes, including the blood-brain barrier.
-
Controlled Release: It is hypothesized that once absorbed, the acetyl groups are cleaved by esterase enzymes present in the body, releasing the active DOPAC at the target site.[5]
Section 3: Synthesis and Characterization
Synthesis of this compound
The synthesis of this compound is achieved through the acetylation of 3,4-dihydroxyphenylacetic acid (DOPAC). The most common and effective method employs acetic anhydride as the acetylating agent, with pyridine often used as a basic catalyst.[7]
Materials:
-
3,4-Dihydroxyphenylacetic acid (DOPAC)
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dihydroxyphenylacetic acid (1 equivalent) in anhydrous pyridine.
-
Addition of Acetylating Agent: Cool the solution in an ice bath and slowly add acetic anhydride (2.2-2.5 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding cold 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Appearance of two singlets corresponding to the acetyl protons (around δ 2.2-2.3 ppm), in addition to the aromatic and methylene protons of the parent DOPAC structure. |
| ¹³C NMR | Appearance of signals for the acetyl carbonyl carbons (around δ 168-170 ppm) and methyl carbons (around δ 20-21 ppm). |
| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretch of the phenolic hydroxyl groups and the appearance of strong C=O stretching bands for the ester groups (around 1760-1770 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound (C₁₂H₁₂O₆, M.W. 252.22 g/mol ). |
Section 4: Analytical Methodologies
The analysis of this compound and its parent compound, DOPAC, is crucial for in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for their separation and quantification.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., methanol or acetonitrile) is effective. The pH of the aqueous phase is a critical parameter for achieving good separation.
-
Detection:
-
UV Detection: Both compounds absorb in the UV range (around 280 nm).
-
Electrochemical Detection (ECD): This is a highly sensitive and selective method for the detection of catecholic compounds like DOPAC. This compound, with its protected hydroxyl groups, will not be electrochemically active under the same conditions, allowing for clear differentiation.[8][9]
-
Section 5: Future Directions and Applications
The story of this compound is emblematic of the broader field of prodrug design. While its primary role has been as a more stable and potentially more bioavailable form of DOPAC for research purposes, the principles behind its creation are applicable to a wide range of therapeutic challenges. Future research may focus on:
-
Targeted Delivery: Conjugating this compound to targeting moieties to enhance its delivery to specific tissues or cell types.
-
Enzyme-Specific Cleavage: Designing derivatives that are selectively cleaved by enzymes overexpressed in disease states, leading to site-specific drug release.
-
Combination Therapy: Exploring the co-administration of this compound with other neuroprotective or neurorestorative agents.
Conclusion
This compound stands as a testament to the power of medicinal chemistry to address the inherent limitations of biologically active molecules. Its synthesis from DOPAC is a classic example of a prodrug strategy aimed at enhancing stability and deliverability. For researchers in drug development and neuroscience, understanding the history, synthesis, and analytical considerations of this "masked" metabolite provides valuable insights into the ongoing quest to modulate complex biological systems with precision and efficacy.
Diagrams
Caption: Synthesis of this compound from DOPAC.
Caption: Prodrug activation of this compound.
References
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Organic Syntheses Procedure. diphenylacetic acid. Available at: [Link].
-
Sholikhah, E. N., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Available at: [Link].
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PrepChem.com. Synthesis of 3,4-dihydroxyphenylacetic acid. Available at: [Link].
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Nunes, C., Almeida, L., & Laranjinha, J. (2008). 3,4-Dihydroxyphenylacetic acid (DOPAC) modulates the toxicity induced by nitric oxide in PC-12 cells via mitochondrial dysfunctioning. PubMed. Available at: [Link].
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Taylor & Francis Online. 3 4 dihydroxyphenylacetic acid – Knowledge and References. Available at: [Link].
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Di Stefano, A., et al. (2017). Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. Molecules. Available at: [Link].
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Kourounakis, A. P., et al. (2007). Biological activity of acetylated phenolic compounds. PubMed. Available at: [Link].
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Manallack, D. T., et al. (2015). Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson's Disease. Chemical Research in Toxicology. Available at: [Link].
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De Benedetto, G. E., et al. (2014). A rapid and simple method for the determination of 3,4-dihydroxyphenylacetic acid, norepinephrine, dopamine, and serotonin in mouse brain homogenate by HPLC with fluorimetric detection. PubMed. Available at: [Link].
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GlycoPOD. O-Acetylation using acetic anhydride in pyridine. Available at: [Link].
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Wang, H., et al. (2025). Isolate and quantify the dopamine and metabolites levels in the brain by HPLC. Protocols.io. Available at: [Link].
- Chen, C., et al. (2019).
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Tsuchie, H., et al. (1993). Determination of 3,4-dihydroxyphenylacetic acid and 5-hydroxyindoleacetic acid in human plasma by a simple and rapid high-performance liquid chromatography assay. PubMed. Available at: [Link].
-
Tandoğan, M. (2014). How can I get acetylation with acetic anhydride and prydine? ResearchGate. Available at: [Link].
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Zhang, Y., et al. (2022). Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. Nature Communications. Available at: [Link].
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GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available at: [Link].
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SpectraBase. 3,4-Diethoxyphenylacetic acid. Available at: [Link].
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Iowa State University Digital Repository. QUANTITATIVE ACID-CATALYZED ACETYLATION. Available at: [Link].
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Reactome. Enzymatic degradation of Dopamine by monoamine oxidase. Available at: [Link].
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Huttunen, K. M., et al. (2016). Prodrug Approaches for CNS Delivery. Pharmaceutical Research. Available at: [Link].
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The Good Scents Company. 3,4-dihydroxyphenyl acetic acid. Available at: [Link].
- Scalettar, B. A. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis.
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Zhou, J., et al. (2018). Enzymatic Cleavage of Branched Peptides for Targeting Mitochondria. Journal of the American Chemical Society. Available at: [Link].
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Chromsystems. HPLC Column L-DOPA, DHPG, DOPAC. Available at: [Link].
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Googleapis.com. EP 1 645 272 A2. Available at: [Link].
-
ResearchGate. In-Depth Characterization of Apoptosis N-terminome Reveals a Link Between Caspase-3 Cleavage and Post-Translational N-terminal Acetylation. Available at: [Link].
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ResearchGate. 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Available at: [Link].
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3,4-Diacetoxyphenylacetic acid CAS number 85621-43-8
An In-depth Technical Guide to 3,4-Diacetoxyphenylacetic Acid (CAS: 85621-43-8)
Executive Summary
This compound is a pivotal, protected derivative of 3,4-Dihydroxyphenylacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine.[1] Its strategic importance in medicinal chemistry and drug development lies in the use of its diacetyl groups as protecting agents for the reactive catechol moiety. This temporary protection allows for selective chemical modifications at other sites of the molecule, primarily the carboxylic acid function, which would otherwise be complicated by the oxidative sensitivity and reactivity of the free hydroxyl groups. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol from its precursor, detailed analytical characterization, its strategic application in multi-step organic synthesis, and essential safety protocols.
Chemical & Physical Properties
This compound is a stable, solid organic compound. Its key identifiers and computed physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-diacetyloxyphenyl)acetic acid | PubChem[2] |
| CAS Number | 85621-43-8 | PubChem[2] |
| Molecular Formula | C₁₂H₁₂O₆ | PubChem[2] |
| Molecular Weight | 252.22 g/mol | PubChem[2] |
| SMILES | CC(=O)OC1=C(C=C(C=C1)CC(=O)O)OC(=O)C | PubChem[2] |
| InChIKey | VYELVKLTNGETIC-UHFFFAOYSA-N | PubChem[2] |
| Form | Powder | Sigma-Aldrich (for DOPAC) |
| Melting Point | 127-132 °C | Thermo Scientific[3] (for DOPAC) |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 6 | PubChem[2] |
Synthesis and Purification
The synthesis of this compound is most efficiently achieved through the acetylation of its precursor, 3,4-Dihydroxyphenylacetic acid (DOPAC). This process involves the protection of the two phenolic hydroxyl groups as acetate esters. The workflow begins with the synthesis of DOPAC, a commercially available but also readily synthesizable compound.
Workflow for Synthesis
The overall synthetic strategy is a two-stage process: first, the preparation of the DOPAC precursor, followed by its acetylation.
Sources
Methodological & Application
Application Note: Quantitative Determination of 3,4-Diacetoxyphenylacetic Acid in Biological Matrices by LC-MS/MS
Introduction: The Significance of Quantifying 3,4-Diacetoxyphenylacetic Acid
This compound is an acetylated derivative of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine. The quantification of such compounds in biological matrices like plasma and urine is crucial for understanding the pharmacokinetics and metabolism of parent drugs that are administered in an acetylated form to enhance their bioavailability. Acetylated phenolic compounds have shown a range of biological activities, and their accurate measurement can provide insights into drug efficacy, safety, and individual metabolic differences.[1][2]
This application note provides a comprehensive and robust protocol for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to be highly sensitive, specific, and reproducible, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.
Metabolic Considerations and Analytical Challenges
A primary analytical challenge in the quantification of this compound is the potential for in-vitro and in-vivo hydrolysis of the acetyl groups, which would convert the analyte back to DOPAC.[3][4] Therefore, the analytical method must be designed to minimize this conversion during sample collection, processing, and analysis. It is also advisable to quantify both this compound and DOPAC to gain a complete metabolic picture. The stability of phenolic compounds can be influenced by factors such as pH and the presence of oxygen.[5][6]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.
Caption: Experimental workflow for the quantification of this compound.
Detailed Protocols
Sample Collection and Handling
To ensure the stability of this compound and prevent enzymatic or chemical hydrolysis, proper sample collection and handling are paramount.
-
Plasma:
-
Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C.
-
Transfer the plasma supernatant to a clean, labeled polypropylene tube.
-
To inhibit esterase activity, consider acidifying the plasma to a pH of approximately 4-5 with a small volume of a suitable acid (e.g., 1M formic acid). This should be validated for its effect on analyte stability and recovery.
-
Immediately freeze the plasma samples at -80°C until analysis.
-
-
Urine:
-
Measure and record the pH of the urine. If necessary, adjust the pH to a slightly acidic range (pH 4-5) to improve the stability of the acetylated compound.
-
Centrifuge the urine at 2000 x g for 5 minutes at 4°C to remove any particulate matter.
-
Transfer the supernatant to a clean tube and store at -80°C until analysis.
Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
3,4-Dihydroxyphenylacetic acid (DOPAC) analytical standard (≥98% purity)
-
Internal Standard (IS): 3,4-Diethoxyphenylacetic acid is a suitable choice due to its structural similarity and chromatographic behavior.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Human urine (drug-free)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of this compound, DOPAC, and the internal standard in 10 mL of methanol, respectively.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting small molecules from plasma.[9]
-
Thaw frozen plasma or urine samples on ice.
-
To a 100 µL aliquot of the sample (plasma, urine, calibration standard, or QC), add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | To be determined by direct infusion of the analytical standards. Expected transitions: |
| This compound: [M-H]⁻ → fragments | |
| DOPAC: [M-H]⁻ → fragments | |
| Internal Standard: [M-H]⁻ → fragments |
Method Validation
A full validation of the bioanalytical method should be performed according to the guidelines of the EMA and FDA.[10][11] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different blank matrix sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least six different lots of the biological matrix. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative storage in the autosampler. |
Data Analysis and Quantification
The concentration of this compound in the biological samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in biological samples. The protocol emphasizes the importance of sample stabilization to prevent hydrolysis and outlines a comprehensive validation strategy to ensure the reliability and accuracy of the results. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications where the precise measurement of this acetylated metabolite is required.
References
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Redondo-Blanco, S., et al. (2014). Quantification of phenolic acids and their methylates, glucuronides, sulfates and lactones metabolites in human plasma by LC-MS/MS after oral ingestion of soluble coffee. Journal of Chromatography B, 944, 57-66. Available from: [Link]
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Cravador, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7643. Available from: [Link]
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Patel, D. P., et al. (2018). A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma. Journal of Young Pharmacists, 10(3), 282-288. Available from: [Link]
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Li, X., et al. (2021). A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization. Journal of Pharmaceutical and Biomedical Analysis, 195, 113822. Available from: [Link]
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Hernández-Vázquez, L., et al. (2020). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Molecules, 25(17), 3998. Available from: [Link]
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Tiwary, E., et al. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. Journal of Chromatography B, 1224, 123815. Available from: [Link]
-
Nishio, C., et al. (2002). Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection and application to rat kidney microdialysate. Analytical Biochemistry, 306(2), 224-228. Available from: [Link]
-
Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. Available from: [Link]
-
MtoZ Biolabs. 3,4-Dihydroxyphenylacetic Acid Analysis Service. Biocompare. Available from: [Link]
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Gerra, G., et al. (1996). Determination of 3,4-dihydroxyphenylacetic acid and 5-hydroxyindoleacetic acid in human plasma by a simple and rapid high-performance liquid chromatography assay. Journal of Chromatography B: Biomedical Sciences and Applications, 682(1), 180-185. Available from: [Link]
-
Yilmaz, B., & Tuncel, N. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Research in Pharmacy, 26(5), 1369-1375. Available from: [Link]
-
Xenogiannopoulou, E. D., et al. (2009). Biological activity of acetylated phenolic compounds. Mini reviews in medicinal chemistry, 9(12), 1407-1414. Available from: [Link]
-
Xenogiannopoulou, E. D., et al. (2009). Biological activity of acetylated phenolic compounds. Mini reviews in medicinal chemistry, 9(12), 1407-1414. Available from: [Link]
-
Moore, C., et al. (2015). A Practical Guide to Urine Drug Monitoring. The Journal for Nurse Practitioners, 11(7), 728-734. Available from: [Link]
-
Fura, A. (2006). Active metabolites resulting from decarboxylation, reduction and ester hydrolysis of parent drugs. Current drug metabolism, 7(5), 555-573. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]
-
Romanelli, F., et al. (2022). Synthesis of Acetylated Phenolic Compounds with Promising Antifouling Applications: An Approach to Marine and Freshwater Mussel Settlement Control. Molecules, 27(19), 6296. Available from: [Link]
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Unknown Author. Hydrolytic Reactions. Biotransformation of Drugs - Pharmacy 180. Available from: [Link]
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Boue, F., et al. (2023). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 53, 102717. Available from: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available from: [Link]
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Gebre, M. G., et al. (2022). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology, 13, 988775. Available from: [Link]
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Medrano-Padial, C., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3058. Available from: [Link]
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Unknown Author. Drug metabolism or biotransformation. IS MUNI. Available from: [Link]
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Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantitation of 3,4-Diacetoxyphenylacetic Acid (3,4-DAPAA)
Executive Summary & Scientific Rationale
This protocol details the validated methodology for the quantification of 3,4-Diacetoxyphenylacetic acid (3,4-DAPAA) , a protected di-ester derivative of the dopamine metabolite DOPAC (3,4-dihydroxyphenylacetic acid).
The Analytical Challenge: Esterase Liability
The primary challenge in analyzing 3,4-DAPAA is its metabolic instability . As a di-acetoxy ester, it is highly susceptible to hydrolysis by plasma esterases (e.g., carboxylesterases, butyrylcholinesterase) and spontaneous hydrolysis in aqueous buffers at neutral/basic pH.
Failure Mode: Improper sample handling results in the conversion of 3,4-DAPAA back to DOPAC (MW 168), leading to false negatives for the parent compound and artificially high baseline levels of the metabolite.
The Solution: This protocol utilizes a "Crash & Stabilize" approach. We employ immediate protein precipitation with acidified organic solvent to denature esterases instantly while maintaining a pH < 4.0 to prevent chemical hydrolysis. Detection is achieved via Negative Electrospray Ionization (ESI-), leveraging the carboxylic acid moiety for high sensitivity.
Chemical & Physical Properties[1][2]
| Property | Data | Notes |
| IUPAC Name | 2-[3,4-bis(acetyloxy)phenyl]acetic acid | |
| CAS Number | 10323-20-3 | |
| Molecular Formula | C₁₂H₁₂O₆ | |
| Molecular Weight | 252.22 g/mol | |
| Monoisotopic Mass | 252.0634 Da | |
| pKa (Predicted) | ~4.0 (Carboxylic acid) | Ionizes best in ESI (-) |
| LogP (Predicted) | ~1.5 - 1.8 | More lipophilic than DOPAC; retains well on C18 |
| Solubility | Soluble in DMSO, Acetonitrile, Methanol | Unstable in water over time |
Sample Preparation Protocol
Objective: Extract analyte while inhibiting esterase activity. Internal Standard (IS): this compound-d5 (if available) or Diclofenac (structural analog for negative mode).
Reagents
-
Extraction Solvent: Acetonitrile (ACN) containing 1.0% Formic Acid (FA).
-
Stabilizer (Optional but Recommended): Sodium Fluoride (NaF) or Dichlorvos (esterase inhibitors) added to collection tubes if immediate processing isn't possible.
Step-by-Step Workflow
-
Sample Collection: Collect blood into pre-chilled tubes containing NaF/K2EDTA. Centrifuge at 4°C, 2000 x g for 10 min to harvest plasma.
-
Critical: Keep samples on wet ice at all times.
-
-
Spiking (Standards): Prepare calibration standards in acidified water (0.1% FA) or surrogate matrix. Do not use neutral PBS.
-
Protein Precipitation:
-
Aliquot 50 µL of Plasma into a 1.5 mL Eppendorf tube.
-
Add 20 µL Internal Standard solution.
-
Add 200 µL of Cold Acidified ACN (1% Formic Acid).
-
Why? The high acid content instantly denatures enzymes and protonates the analyte, stabilizing the ester bond.
-
-
Agitation: Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution (Optional): Transfer 100 µL of supernatant to an autosampler vial. Dilute with 100 µL of 0.1% Formic Acid in Water to match initial mobile phase conditions (reduces peak broadening).
Visualization: Sample Prep Logic
Caption: Acidified precipitation workflow designed to instantly halt esterase hydrolysis of 3,4-DAPAA.
LC-MS/MS Conditions
Liquid Chromatography (LC)[5][6][7][8]
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters HSS T3.
-
Rationale: HSS T3 provides better retention for polar acidic compounds if the diacetate hydrolyzes, allowing simultaneous monitoring of the parent and DOPAC metabolite.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Loading |
| 0.5 | 5% | Isocratic Hold |
| 3.0 | 90% | Elution of 3,4-DAPAA |
| 4.0 | 90% | Wash |
| 4.1 | 5% | Re-equilibration |
| 6.0 | 5% | End |
Mass Spectrometry (MS/MS)[4][5][7][8]
-
Ionization: Electrospray Ionization, Negative Mode (ESI-).[2]
-
Rationale: The carboxylic acid moiety [COOH] deprotonates readily to [COO]⁻. Negative mode offers cleaner baselines for acidic metabolites compared to positive mode.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type | Mechanism |
| 3,4-DAPAA | 251.0 [M-H]⁻ | 191.0 | 15 | Quant | Loss of Acetic Acid (-60 Da) |
| 3,4-DAPAA | 251.0 [M-H]⁻ | 149.0 | 25 | Qual | Loss of Acetic Acid + Ketene |
| DOPAC (Monitor) | 167.0 [M-H]⁻ | 123.0 | 18 | Monitor | Loss of CO₂ |
Visualization: Fragmentation Pathway
Caption: Proposed ESI(-) fragmentation pathway. Primary transition involves the loss of an acetic acid group.
Method Validation Parameters (FDA/EMA Guidelines)
To ensure the trustworthiness of the data, the following validation steps are mandatory:
-
Linearity: 1.0 ng/mL to 1000 ng/mL. Use weighted regression (
). -
Conversion Check (Crucial):
-
Inject a high concentration of 3,4-DAPAA. Monitor the DOPAC channel (167 -> 123).
-
If DOPAC peaks are observed in the standard solution, your stock is degrading. Remake in pure Acetonitrile.
-
-
Matrix Effect:
-
Compare post-extraction spike vs. neat solution. Phenylacetic acids often suffer from ion suppression in ESI(-). If suppression > 20%, switch to a Phenyl-Hexyl column to alter elution selectivity.
-
-
Stability:
-
Benchtop: Assess stability in plasma at Room Temp for 0, 30, and 60 mins. (Expect rapid degradation without acidification).
-
Processed: Stability in the autosampler (4°C) for 24 hours.
-
Troubleshooting & Optimization
-
Issue: High Background of DOPAC.
-
Cause: In-source fragmentation of 3,4-DAPAA can mimic DOPAC.
-
Fix: Chromatographic separation is essential. 3,4-DAPAA (more hydrophobic) must elute after DOPAC. If they co-elute, you cannot distinguish in-source fragmentation from metabolic conversion.
-
-
Issue: Poor Sensitivity in Negative Mode.
-
Cause: Mobile phase pH too low (suppressing ionization) or too high (poor retention).
-
Fix: Ensure pH is ~3.0 (0.1% Formic Acid).[1] This is the "Goldilocks" zone: low enough for C18 retention, but the carboxylic acid will still ionize in the high-voltage ESI source.
-
References
-
DOPAC Analysis Context
-
Determination of Acidic Herbicides and Metabolites. (General principles for phenylacetic acid derivatives in ESI-). Waters Application Notes. Link
-
-
Ester Stability in Plasma
-
Mass Spectrometry of Phenolic Acids
-
Chemical Data
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the oxidative metabolism of 3,4-dihydroxyphenylacetaldehyde, a reactive intermediate of dopamine metabolism, by 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3,4-Diacetoxyphenylacetic Acid (DAPAA) as a Prodrug for DOPAC
Abstract
3,4-Dihydroxyphenylacetic acid (DOPAC) is a bioactive metabolite of dopamine exhibiting significant antioxidant, neuroprotective, and anti-inflammatory properties. However, its therapeutic utility is severely limited by poor lipid solubility and rapid metabolic clearance (sulfation/glucuronidation) and oxidative instability (quinone formation). This Application Note details the development and evaluation of 3,4-Diacetoxyphenylacetic acid (DAPAA) , a di-acetyl ester prodrug designed to enhance the bioavailability and stability of DOPAC. We provide a comprehensive guide covering chemical synthesis, enzymatic hydrolysis protocols, and pharmacokinetic evaluation strategies.
Part 1: Scientific Rationale & Mechanism
The Challenge: DOPAC Instability
DOPAC possesses a catechol moiety (two adjacent hydroxyl groups) responsible for its radical scavenging activity. However, this structure confers two major liabilities:
-
Rapid Phase II Metabolism: The hydroxyls are prime targets for sulfotransferases (SULT) and catechol-O-methyltransferase (COMT), leading to rapid excretion.
-
Oxidative Instability: Catechols easily oxidize to ortho-quinones, which can be cytotoxic or polymerize, reducing the active concentration.
The Solution: Di-Acetyl Prodrug Strategy
Acetylation of the phenolic hydroxyls yields This compound (DAPAA) .
-
Lipophilicity: The acetyl groups mask the polar hydroxyls, increasing logP and facilitating passive diffusion across the gastrointestinal epithelium and Blood-Brain Barrier (BBB).
-
Metabolic Shielding: The ester linkage protects the catechol from premature oxidation and Phase II conjugation.
-
Activation: Once in systemic circulation or target tissues, ubiquitous esterases (e.g., carboxylesterases) hydrolyze the acetyl groups, releasing the active DOPAC.
Metabolic Activation Pathway
The following diagram illustrates the stepwise hydrolysis of DAPAA to active DOPAC.
Figure 1: Metabolic activation pathway of DAPAA. The prodrug shields the catechol moiety until esterase cleavage releases the active antioxidant.
Part 2: Chemical Synthesis & Characterization
Objective: Synthesize high-purity DAPAA from DOPAC using standard acetylation.
Protocol 1: Acetylation of DOPAC
Reagents:
-
3,4-Dihydroxyphenylacetic acid (DOPAC) [CAS: 102-32-9]
-
Acetic Anhydride (
) -
Pyridine (Catalyst/Solvent)
-
Dichloromethane (DCM) for extraction
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g (5.95 mmol) of DOPAC in 5 mL of dry pyridine in a round-bottom flask under nitrogen atmosphere.
-
Addition: Cool to 0°C. Dropwise add 3.0 mL of acetic anhydride (excess).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica; MeOH:DCM 1:9). DOPAC (
) should disappear; DAPAA ( ) will appear. -
Quenching: Pour the reaction mixture into 50 mL of ice-cold 1M HCl (to neutralize pyridine and hydrolyze excess anhydride).
-
Extraction: Extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography if necessary.
-
Yield: Expected yield >85% as a white crystalline solid.
Characterization Criteria:
-
Mass Spec:
m/z 251.05. -
1H-NMR (DMSO-d6): Look for two distinct singlet peaks around 2.2-2.3 ppm (acetyl
groups) and the disappearance of the broad phenolic -OH signals (8.5-9.0 ppm).
Part 3: In Vitro Stability & Enzymatic Hydrolysis
Objective: Validate that DAPAA is stable in buffer (chemical stability) but rapidly converts to DOPAC in plasma (biological activation).
Protocol 2: Plasma Stability Assay
Materials:
-
Pooled Rat or Human Plasma.
-
PBS (pH 7.4) as control.
-
HPLC System with UV Detector (280 nm). Note: ECD detection works for DOPAC but NOT for DAPAA.
Workflow:
-
Preparation: Prepare a 10 mM stock of DAPAA in DMSO.
-
Incubation: Spike plasma (pre-warmed to 37°C) with DAPAA to a final concentration of 50
. -
Sampling: At
min, remove 100 aliquots. -
Quenching: Immediately add 300
ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop esterase activity. -
Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into HPLC.
HPLC Conditions:
| Parameter | Setting |
|---|
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5
Data Interpretation:
-
DAPAA Peak: Should decrease exponentially. Calculate half-life (
). -
DOPAC Peak: Should appear and increase inversely to DAPAA.
-
Control (PBS): DAPAA should remain >95% intact (verifying chemical stability).
Part 4: In Vivo Pharmacokinetics (PK)
Objective: Demonstrate enhanced systemic exposure of DOPAC when administered as DAPAA compared to equimolar DOPAC.
Protocol 3: Comparative PK Study in Rats
Groups:
-
Group A (Control): DOPAC (Oral, 50 mg/kg).
-
Group B (Experimental): DAPAA (Oral, equimolar dose
75 mg/kg).
Procedure:
-
Dosing: Administer compounds via oral gavage in a vehicle of 0.5% Carboxymethylcellulose (CMC).
-
Blood Collection: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Processing: Plasma separation + Acidification (add 10
of 1M HCl per 100 plasma) to stabilize catechols. -
Bioanalysis: Analyze for Total DOPAC (Free + Conjugated) and Free DOPAC .
-
Note: To measure total DOPAC, treat plasma with sulfatase/glucuronidase before extraction.
-
Expected Results:
-
Group A (DOPAC): Low
and AUC due to first-pass metabolism. High levels of conjugated metabolites. -
Group B (DAPAA): Delayed
(due to hydrolysis time) but significantly higher for Free DOPAC, indicating successful prodrug delivery.
Part 5: Biological Efficacy Example
Application: Neuroprotection against Oxidative Stress. Rationale: DOPAC induces ALDH expression and scavenges ROS [1]. DAPAA should provide sustained intracellular DOPAC delivery.
Protocol 4: PC12 Cell Oxidative Stress Assay
-
Culture: PC12 cells in DMEM + 10% FBS.
-
Pre-treatment: Treat cells with DAPAA (10-100
) or DOPAC (10-100 ) for 2 hours.-
Wash cells to remove extracellular compound.
-
-
Insult: Expose cells to
(200 ) for 24 hours. -
Readout: MTT Assay or LDH Release.
-
Hypothesis: DAPAA-treated cells will show higher viability than DOPAC-treated cells because the lipophilic prodrug enters the cell more efficiently before being hydrolyzed to the active antioxidant form.
References
-
Liu, Y., et al. (2017). "3,4-Dihydroxyphenylacetic acid is a potential aldehyde dehydrogenase inducer in murine hepatoma Hepa1c1c7 cells." Bioscience, Biotechnology, and Biochemistry, 81(10), 1978-1983.[1] Link
-
Goldstein, D. S., et al. (2003). "3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis." Brain Research, 989(1), 84-92. Link
-
Dedder, L. G., et al. (1988). "Free and Conjugated 3,4-dihydroxyphenylacetic Acid and Homovanillic Acid in Brain Dopaminergic Areas." Journal of Neurochemistry. Link
-
PubChem Compound Summary. "this compound (CID 3020850)." National Center for Biotechnology Information. Link
-
Merck, K., et al. (1988). "Bioavailability and Pharmacokinetics of Oral Dopamine in Dogs." Journal of Pharmacobio-Dynamics. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Quantification of Acetylated Catecholamine Metabolites
Current Status: Operational Role: Senior Application Scientist Ticket ID: #CAT-MET-004
Triage: Define Your Challenge
Before proceeding, we must distinguish between two fundamentally different experimental goals. Select the scenario that matches your workflow:
-
Scenario A: Chemical Derivatization for Quantification (Analytical Acetylation)
-
Goal: You are measuring standard catecholamines (Dopamine, Norepinephrine, Epinephrine) but are chemically acetylating them (using acetic anhydride or propionic anhydride) to improve stability, volatility (GC-MS), or hydrophobicity (LC-MS).
-
Primary Pain Points: Incomplete reaction, hydrolysis, multiple derivative peaks, matrix interference.
-
Go to Section 2.
-
-
Scenario B: Quantification of Endogenous N-Acetylated Metabolites (Biological Acetylation)
-
Goal: You are quantifying naturally occurring metabolites like N-acetyldopamine (NADA) in biological fluids (urine, plasma, or tissue).
-
Primary Pain Points: Differentiating endogenous metabolites from analytical artifacts, lack of standards, isomer separation.
-
Go to Section 3.
-
Scenario A: Chemical Derivatization (Troubleshooting & Protocol)
The Core Problem: Why Derivatization Fails
Catecholamines are hydrophilic and unstable. In GC-MS, they require derivatization to become volatile. In LC-MS, derivatization (e.g., propionylation) increases hydrophobicity, allowing better retention on Reverse Phase (C18) columns and significantly boosting ionization efficiency by increasing organic solvent content in the mobile phase.
The Failure Mode: The reaction competes with water. If your sample contains residual moisture (GC) or incorrect pH (LC), the derivatization efficiency drops, or the ester bonds on the catechol hydroxyls hydrolyze back to the parent compound.
Standard Operating Procedure (SOP): Propionic Anhydride Derivatization for LC-MS
Rationale: We recommend propionic anhydride over acetic anhydride for LC-MS because the propionyl group adds more hydrophobicity, improving retention on C18 columns and reducing ion suppression from early-eluting matrix salts.
Reagents:
-
Propionic Anhydride (Fresh, stored in desiccator)
-
Internal Standard: D4-Dopamine or D6-Norepinephrine (Add before derivatization)
-
Buffer: 0.5M NaHCO3 (pH 8.5)
Protocol:
-
Extraction: Perform SPE (Solid Phase Extraction) on plasma/urine. Elute in methanol/formic acid.
-
Dry Down: Evaporate eluate to complete dryness under Nitrogen at 40°C. Critical: Any residual acid will inhibit the nucleophilic attack.
-
Reconstitution: Add 50 µL of 0.5M NaHCO3. Vortex.
-
Derivatization: Add 50 µL of Propionic Anhydride/Acetonitrile (1:4 v/v).
-
Incubation: Vortex immediately. Incubate at RT for 10 min.
-
Quench: Add 50 µL of 1% Formic Acid to neutralize excess base and stabilize the derivative.
Troubleshooting Guide (Q&A)
Q: I see two peaks for Dopamine. Why? A: You likely have a mixture of N-mono-propionyl and N,O,O-tri-propionyl derivatives.
-
Cause: The pH was too low (<8.0) or the reaction time was too short. The amine reacts first (fast), followed by the phenolic hydroxyls (slower).
-
Fix: Ensure your buffer is at pH 8.5–9.0. The phenolic hydroxyls require a deprotonated state (phenolate) to react efficiently with the anhydride.
Q: My sensitivity drops over the course of a batch. A: The derivative is hydrolyzing.
-
Mechanism:[1][2][3][4] Phenolic esters are susceptible to hydrolysis, especially if the final solution is not acidified.
-
Fix: Ensure the "Quench" step brings the pH < 4.0. Keep autosampler temperature at 4°C.
Q: High background noise in the MRM channel. A: Reagent contamination. Anhydrides are reactive and can derivatize contaminants in your solvents or plasticware.
-
Fix: Run a "Reagent Blank" (Buffer + Derivatizing agent). If peaks appear, replace the anhydride source.
Scenario B: Endogenous N-Acetyl Metabolite Quantification
The Scientific Context
N-acetyldopamine (NADA) is a minor metabolite in humans but a major sclerotizing agent in insects. In human clinical research, it is often confused with analytical artifacts. Unlike the chemical derivatives in Section 2 (which are usually O,O,N-tri-acetylated), biological NADA is only acetylated at the amine position, leaving the catechol hydroxyls free.
Critical Differentiation
You must distinguish Biological NADA from Chemical Artifacts .
| Feature | Biological N-Acetyldopamine | Chemical Derivative (Artifact) |
| Structure | N-acetyl, free catechol (-OH) | N-acetyl, O-acetyl (fully blocked) |
| Retention (RP) | Early eluting (Polar) | Late eluting (Hydrophobic) |
| m/z (Precursor) | 196.1 (Protonated) | 280.1 (if tri-acetylated) |
| Stability | Oxidizes easily (Catechol free) | Stable (Catechol blocked) |
Protocol Recommendations
-
Column: Do not use C18. Use PFP (Pentafluorophenyl) or HILIC . PFP provides specific pi-pi interactions with the catechol ring, separating NADA from potential isobaric interferences.
-
Mobile Phase: Acidic (0.1% Formic Acid) to prevent oxidation of the free catechol group.
-
Precursor/Product Ions:
Visual Troubleshooting Logic
The following diagram illustrates the decision process for troubleshooting low recovery or variable quantification in acetylated catecholamine workflows.
Caption: Diagnostic flow for identifying root causes of quantification failure in acetylated catecholamine analysis. Blue nodes indicate decision points; Green nodes indicate corrective actions.
Comparative Data: Derivatization Reagents
Select the reagent based on your instrument platform.
| Reagent | Target Group | Primary Application | Pros | Cons |
| Acetic Anhydride | Amines & Phenols | GC-MS | Low cost, volatile derivatives. | Moisture sensitive; derivatives can be unstable. |
| Propionic Anhydride | Amines & Phenols | LC-MS/MS | Increases hydrophobicity (better C18 retention). | Requires careful pH control; strong smell. |
| Ethyl Chloroformate | Amines & Phenols | GC-MS / LC-MS | Fast reaction in aqueous media. | Can form multiple side products if not controlled. |
| Dansyl Chloride | Amines & Phenols | LC-MS (High Sensitivity) | Adds fluorescent tag; enhances ionization. | Slow reaction; requires heating; significant background noise. |
References
-
Quantification of Catecholamines via Matrix Derivatization: Title: In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Source: NIH / Clinical Chemistry URL:[Link]
-
GC-MS Derivatization Challenges: Title: Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. Source: ResearchGate URL:[1][3][7][Link]
-
Biological N-Acetyldopamine Presence: Title: Demonstration of N-acetyldopamine in human kidney and urine. Source: PubMed URL:[Link]
-
LC-MS/MS Analysis of Catecholamines: Title: Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. Source: Waters Corporation URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies of Dopamine Oxidation Process by Atmospheric Pressure Glow Discharge Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biologic evaluation of the dopamine analog N-acetyldopamine in experimental leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetyldopamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory and Antioxidative N-Acetyldopamine Dimers from Adult Vespa velutina auraria Smith - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DOPAC Acetylation Optimization
Subject: Optimization of Reaction Conditions for the O-Acetylation of 3,4-Dihydroxyphenylacetic Acid (DOPAC) Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Chemical Context
DOPAC (3,4-Dihydroxyphenylacetic acid) presents a unique synthetic challenge due to its dual functionality: a catechol moiety (susceptible to oxidation) and a carboxylic acid (susceptible to mixed anhydride formation).
The primary objective of acetylation is typically the protection of the catechol hydroxyls to form 3,4-diacetoxyphenylacetic acid . This increases lipophilicity for prodrug delivery (crossing the Blood-Brain Barrier) or stabilizes the molecule for analytical derivatization (GC-MS).
Key Reaction Challenges:
-
Oxidation: The catechol group rapidly oxidizes to o-quinones under basic conditions or exposure to air, leading to dark/black tarry byproducts.
-
Regioselectivity: Ensuring complete acetylation of both phenolic hydroxyls without permanently derivatizing the carboxylic acid (unless intended).
Experimental Workflows (SOPs)
Protocol A: The "Gold Standard" (Pyridine-Catalyzed)
Recommended for: High reliability, scale-up, and substrates sensitive to strong Lewis acids.
Reagents:
-
DOPAC (1.0 equiv)
-
Acetic Anhydride (
) (3.0 - 4.0 equiv) -
Pyridine (Solvent/Base, ~10-15 equiv)
-
Optional: DMAP (4-Dimethylaminopyridine) (0.05 equiv) as a hyper-nucleophilic catalyst.
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. Critical: Oxygen exclusion prevents quinone formation. -
Dissolution: Dissolve DOPAC in anhydrous Pyridine. The solution should be clear or pale yellow.
-
Addition: Cool to 0°C (ice bath). Add
dropwise via syringe to control the exotherm. -
Catalysis: If using DMAP, add it now.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 3–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1 + 1% Acetic Acid).
-
Quenching: Cool back to 0°C. Add ice-cold water (5-10 mL) slowly. This hydrolyzes excess
and any mixed anhydrides formed at the carboxylic acid position. -
Workup:
-
Acidify to pH ~2-3 with 1M HCl (converts pyridine to water-soluble pyridinium salts).
-
Extract with Ethyl Acetate (
). -
Wash organic layer with Brine. Dry over
. -
Concentrate in vacuo.[1]
-
Protocol B: The "Green" Method (Iodine-Catalyzed)
Recommended for: Speed, solvent-free requirements, and avoiding pyridine toxicity.
Reagents:
-
DOPAC (1.0 equiv)
-
Acetic Anhydride (2.5 equiv)
-
Iodine (
) (1-2 mol%)
Step-by-Step Methodology:
-
Mixing: In a flask, mix solid DOPAC and Iodine.
-
Addition: Add
(acts as both reagent and solvent).[1][2] -
Reaction: Stir at RT. The reaction is typically exothermic and fast (15–45 mins).
-
Quenching: Add saturated Sodium Thiosulfate (
) solution. Why? This reduces the Iodine (removing the purple/brown color) and quenches the anhydride. -
Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate.
Comparative Data Analysis
| Parameter | Protocol A (Pyridine) | Protocol B (Iodine) |
| Reaction Time | 3 – 12 Hours | 15 – 60 Minutes |
| Temperature | 0°C | RT (Exothermic) |
| Yield (Typical) | 85 – 92% | 90 – 96% |
| Purification | Acidic wash required (remove Pyridine) | Thiosulfate wash required (remove |
| Risk Profile | Pyridine is toxic/odorous | Iodine is corrosive/staining |
| Green Score | Low (Solvent heavy) | High (Solvent-free potential) |
Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned black/dark brown immediately. What happened?
Diagnosis: Quinone formation. Root Cause: Catechols oxidize rapidly in basic solutions (Pyridine) if Oxygen is present. Fix:
Ensure the system is under
before adding the DOPAC to the pyridine.Add a pinch of Sodium Bisulfite or Ascorbic acid to the reaction (if solubility permits) or strictly degas solvents.
Rescue: If the product is dark, wash the organic extract with 5% Sodium Bisulfite solution during workup to reduce quinones back to phenols (though acetylation may block this reversibility, it removes colored impurities).
Q2: I see three spots on my TLC. Is my product impure?
Diagnosis: Incomplete acetylation or Mixed Anhydride. Explanation:
Spot A (Baseline): Unreacted DOPAC.
Spot B (Target): Diacetoxy-DOPAC (Acid).
Spot C (High Rf): Diacetoxy-DOPAC Mixed Anhydride (Reaction of carboxylic acid with
). Fix: The mixed anhydride (Spot C) is chemically unstable. It will convert to Spot B upon exposure to water during quenching. Ensure you stir with water for 15-30 mins during the quench step to fully hydrolyze the anhydride back to the free acid.
Q3: My yield is low after aqueous workup. Where is my product?
Diagnosis: pH-dependent solubility. Root Cause: The product is a carboxylic acid.[3] If the aqueous layer is neutral or basic (from residual Pyridine), the product exists as a carboxylate salt and stays in the water. Fix: You must acidify the aqueous phase to pH < 2 using 1M HCl or
before extraction. This protonates the acid (), making it soluble in the organic layer.
Q4: I cannot get rid of the Pyridine smell in my product.
Diagnosis: Pyridine retention. Fix:
Azeotrope: Co-evaporate with Toluene (
) on the rotovap. Toluene forms an azeotrope with pyridine.CuSO4 Wash: Wash the organic layer with saturated Copper(II) Sulfate solution. Pyridine forms a water-soluble blue complex with Copper, effectively removing it from the organic phase.
Visualizations
Figure 1: Reaction Decision Tree
Caption: Decision matrix for selecting the optimal acetylation pathway based on experimental constraints.
Figure 2: Mechanistic Insight (Pyridine Catalysis)
Caption: The activation of acetic anhydride by pyridine to form the highly reactive N-acetylpyridinium species.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Phukan, P. (2004). Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions.[4] Tetrahedron Letters, 45(24), 4785-4787.
-
Sakakura, A., et al. (2007).[5] DMAP-Catalyzed Acylation of Alcohols with Acid Anhydrides under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(48), 14775–14779.
- Hadjipavlou-Litina, D. (2019). DOPAC and its derivatives: Synthesis and biological activity. In Bioactive Carboxylic Acids. (Context on DOPAC stability and prodrug synthesis).
Sources
Sample preparation techniques for 3,4-Diacetoxyphenylacetic acid analysis
Status: Operational Agent: Senior Application Scientist Ticket Focus: Sample Preparation & Analytical Troubleshooting Analyte Code: 3,4-DOPAC-diacetate (CAS: 10260-04-5)
Welcome to the Technical Support Center
You are likely here because you are encountering instability with 3,4-Diacetoxyphenylacetic acid . This molecule presents a dual challenge: it contains a carboxylic acid tail (requiring pH control for retention) and a catechol-diacetate core (highly susceptible to hydrolysis and subsequent oxidation).
This guide is structured to troubleshoot the specific failure modes of this molecule during bioanalysis and pharmaceutical quality control.
Module 1: Stability & Handling (The "Pre-Prep")
Issue: "My analyte peak is disappearing, and a new early-eluting peak (DOPAC) is appearing."
Diagnosis: You are experiencing spontaneous deacetylation . The acetyl groups protecting the 3,4-hydroxyls are labile esters. In plasma (esterases) or alkaline buffers (chemical hydrolysis), these strip off rapidly, converting your hydrophobic analyte into the hydrophilic, oxidatively unstable 3,4-Dihydroxyphenylacetic acid (DOPAC).
The Stabilization Protocol
To quantitate the intact diacetate, you must freeze the equilibrium immediately upon sampling.
-
Enzyme Inhibition (Biological Samples):
-
Mechanism: Plasma esterases (pseudocholinesterase/carboxylesterase) will cleave the acetate groups within seconds at 37°C.
-
Action: Collect blood into tubes containing Sodium Fluoride (NaF) or Potassium Oxalate .
-
Immediate Additive: Add Phenylmethylsulfonyl fluoride (PMSF) (final conc. 1-2 mM) immediately after plasma separation if strict esterase inhibition is required [1].
-
-
pH Control (Chemical/Biological):
-
Mechanism: Base-catalyzed hydrolysis occurs rapidly at pH > 7.0.
-
Action: Acidify samples immediately to pH 3.0 - 4.0 . Use 5% Formic Acid or 0.1M Perchloric Acid (HClO₄).
-
Why: This protonates the leaving group and deactivates the catalytic triad of most esterases.
-
Figure 1: Degradation pathway of this compound. Without acidification and inhibition, the analyte converts to DOPAC and subsequently oxidizes.
Module 2: Extraction Strategies
Issue: "I have low recovery using standard protein precipitation."
Diagnosis: this compound is moderately lipophilic (unlike DOPAC). Simple protein precipitation (PPT) often traps the drug in the protein pellet or fails to clean up the matrix sufficiently, leading to ion suppression in LC-MS.
Recommended Workflow: Liquid-Liquid Extraction (LLE) LLE is superior here because it separates the intact diacetate (organic layer) from any hydrolyzed DOPAC (aqueous layer, if pH is controlled).
Protocol: Acidic LLE
-
Step 1: Aliquot 100 µL Plasma/Standard.
-
Step 2: Add 10 µL Internal Standard (e.g., Deuterated Phenylacetic acid or Homovanillic acid).
-
Step 3 (Critical): Add 10 µL 5% Formic Acid .
-
Reasoning: The pKa of the carboxylic acid tail is approx 4.0 [2]. You must drop pH < 2.5 to ensure the molecule is 100% protonated (uncharged) and soluble in organic solvent.
-
-
Step 4: Add 600 µL Ethyl Acetate (EtOAc) or MTBE .
-
Note: Avoid chlorinated solvents if using ECD detection later (high background). EtOAc is ideal for phenylacetic acids.
-
-
Step 5: Vortex 5 min, Centrifuge 10,000 x g for 5 min.
-
Step 6: Evaporate supernatant under Nitrogen at 35°C (Do not exceed 40°C to prevent thermal degradation).
-
Step 7: Reconstitute in Mobile Phase A (0.1% Formic Acid in Water).
Module 3: Chromatographic Troubleshooting
Issue: "My peaks are tailing, or I cannot separate the diacetate from the matrix."
Diagnosis: Tailing is caused by secondary interactions between the free carboxylic acid and silanols on the column.
HPLC Conditions
| Parameter | Recommendation | Technical Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse or Waters BEH) | "End-capping" reduces silanol activity, sharpening acid peaks. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH suppresses ionization of the COOH group (pKa ~4.0), increasing retention and shape. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can cause transesterification (solvolysis) of the acetate groups over long runs. ACN is inert. |
| Gradient | 10% B to 90% B | The diacetate is significantly more hydrophobic than DOPAC. |
Detection Physics (Crucial Distinction):
-
UV: Detect at 270-280 nm . The acetylation preserves the aromatic ring absorption but shifts it slightly compared to DOPAC.
-
ECD (Electrochemical): NOT SUITABLE for the intact diacetate.
-
Why: ECD relies on the oxidation of free hydroxyl groups (catechols). The acetyl groups block this. If you see a signal on ECD, you are detecting hydrolyzed DOPAC, not your target [3].
-
-
Mass Spec (LC-MS/MS):
-
Mode: Negative Ion (ESI-) .
-
Target: [M-H]⁻ ion (Deprotonation of the carboxylic acid).
-
Warning: Acetate adducts are common; ensure your transition is specific.
-
Module 4: Logical Troubleshooting (FAQ)
Q: Can I use methanol for protein precipitation? A: Risky. Methanol is a nucleophile. If your sample is slightly acidic or basic, methanol can attack the ester bonds (transesterification), converting your phenyl-acetate into methyl-acetate + DOPAC. Acetonitrile is the safer choice for precipitation of ester-containing analytes.
Q: I need to measure BOTH the prodrug (Diacetate) and the metabolite (DOPAC). How? A: You need a gradient method.
-
Inject: Sample prepared via Acidic PPT (to keep both in solution).
-
Elution:
-
0-3 min: Low organic (5% B). DOPAC elutes early (polar).
-
3-10 min: Ramp to high organic (90% B). The Diacetate elutes late (hydrophobic).
-
-
Detection: Use UV (280 nm) for both, or switch MS polarity if necessary (though ESI- works for both).
Figure 2: Rapid troubleshooting logic for common failure modes.
References
-
Wang, J., et al. (2008). "Stability of ester prodrugs in biological matrices: Challenges and strategies." Journal of Pharmaceutical and Biomedical Analysis. (General principle of esterase inhibition in bioanalysis).
-
PubChem. (2025).[1] "3,4-Diethoxyphenylacetic acid (Analogous pKa data)." National Library of Medicine. (pKa ~4.36 used as proxy for phenylacetic acid derivatives).
-
Candito, M., et al. (1995).[2] "Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by HPLC with electrochemical detection." Journal of Chromatography B. (Establishes the instability of the hydrolyzed catechol form).
Sources
Technical Support Center: Navigating Experiments with 3,4-Diacetoxyphenylacetic acid
Welcome to the technical support center for 3,4-Diacetoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common sources of variability in experiments involving this compound. As a prodrug of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine, understanding its stability and handling is critical for reproducible and accurate results.
Introduction to this compound and Its Challenges
This compound is an acetylated form of DOPAC, designed to enhance its lipophilicity and facilitate passage across cell membranes. Once inside the cell, endogenous esterases hydrolyze the acetyl groups, releasing the active compound, DOPAC. This conversion is the cornerstone of its use but also a primary source of experimental variability. Inconsistent hydrolysis rates, degradation of the parent compound or its active metabolite, and analytical challenges can all lead to unreliable data. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a prodrug. Its increased lipophilicity due to the acetyl groups allows it to more readily cross cell membranes compared to its polar active metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). Intracellular esterase enzymes cleave these acetyl groups, releasing DOPAC within the cell where it can then exert its biological effects. DOPAC is a metabolite of the neurotransmitter dopamine and is involved in various neurological pathways.[1]
Q2: What are the main factors that can cause variability in my experiments?
A2: The principal sources of variability stem from the chemical stability of both the prodrug and its active metabolite, DOPAC. Key factors include:
-
pH of the experimental medium: The ester linkages of this compound are susceptible to pH-dependent hydrolysis.
-
Enzymatic activity: The conversion to DOPAC depends on the presence and activity of cellular esterases, which can vary between cell types and experimental conditions.
-
Temperature and light exposure: Both can accelerate the degradation of the compounds.[2]
-
Oxidation: DOPAC, being a catechol, is prone to oxidation, which can be influenced by factors like dissolved oxygen and the presence of metal ions in the medium.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in an anhydrous organic solvent such as DMSO or ethanol. It is recommended to prepare high-concentration stock solutions to minimize the volume of organic solvent added to your aqueous experimental medium. Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent biological effect between experiments. | Variable Hydrolysis: The rate of conversion to DOPAC may differ due to variations in cell density, passage number, or metabolic activity, all of which can affect intracellular esterase levels. | Standardize Cell Culture Conditions: Ensure consistent cell seeding densities and use cells within a defined passage number range. Pre-characterize Esterase Activity: If feasible, perform a preliminary assay to quantify the esterase activity in your cell model to ensure consistency. |
| Prodrug Instability in Media: The compound may be hydrolyzing in your cell culture medium before it reaches the cells. | Minimize Incubation Time in Media: Prepare fresh dilutions of the compound in your experimental medium immediately before adding it to the cells. Analyze Media Stability: Perform a time-course experiment where you incubate the compound in the cell-free medium and analyze the concentrations of both the parent compound and DOPAC over time using HPLC. | |
| Lower than expected activity of the compound. | Incomplete Hydrolysis: The cell line you are using may have low endogenous esterase activity, leading to insufficient conversion to the active DOPAC. | Verify Hydrolysis: Lyse the cells after treatment and analyze the intracellular concentrations of both the prodrug and DOPAC via HPLC to confirm conversion. Consider Esterase Co-treatment: In some experimental setups, co-treatment with a purified esterase can be used to ensure complete conversion, though this is not suitable for all experimental designs. |
| Degradation of DOPAC: The active metabolite, DOPAC, is unstable and can degrade, especially in the presence of oxidizing agents.[2] | Use of Antioxidants: The stability of DOPAC in solutions can be improved by the addition of antioxidants such as ascorbic acid or dithiothreitol (DTT).[2] However, be mindful of any potential off-target effects of these additives in your specific assay. | |
| High background signal or unexpected cellular toxicity. | Contaminants in the compound or solvent. | Verify Compound Purity: Ensure you are using a high-purity grade of this compound. Solvent Controls: Always include a vehicle control (the solvent used for the stock solution) in your experiments to account for any solvent-induced effects. |
| Formation of Reactive Species: Oxidation of DOPAC can generate reactive quinone species, which can be cytotoxic. | De-gas Buffers: To minimize dissolved oxygen, consider de-gassing your experimental buffers. Chelating Agents: The addition of a chelating agent like EDTA can help to sequester metal ions that can catalyze DOPAC oxidation. |
Experimental Protocols and Methodologies
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol provides a standardized method for preparing the compound for addition to cell cultures.
Materials:
-
This compound (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 100 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Gently vortex until the compound is completely dissolved.
-
-
Aliquot and Store:
-
Dispense small, single-use aliquots (e.g., 10 µL) into sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Prepare an intermediate dilution in anhydrous DMSO if necessary.
-
Immediately before adding to the cells, prepare the final working concentration by diluting the stock or intermediate solution in pre-warmed cell culture medium. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Mix thoroughly by gentle inversion.
-
-
Application to Cells:
-
Add the final working solution to your cell cultures and proceed with your experimental incubation.
-
Protocol 2: HPLC Analysis of this compound and DOPAC
This protocol outlines a general method for the separation and quantification of the prodrug and its active metabolite. Method optimization will be required for specific instrumentation and sample matrices.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Standards for this compound and DOPAC.
Procedure:
-
Sample Preparation:
-
Cell Lysates: After incubation, wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing a reducing agent (e.g., 0.1 mM DTT) to preserve DOPAC. Centrifuge to pellet cell debris and collect the supernatant.
-
Media Samples: Collect the cell culture medium and centrifuge to remove any cells or debris.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm or electrochemical detection.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: Linear gradient from 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: Linear gradient from 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Quantification:
-
Prepare a standard curve for both this compound and DOPAC in the same matrix as your samples (e.g., lysis buffer or cell culture medium).
-
Analyze the standards and samples by HPLC.
-
Determine the concentrations of the parent compound and its metabolite in your experimental samples by interpolating from the standard curve.
-
Visualizing Experimental Workflows and Concepts
Workflow for Investigating Experimental Variability
Caption: Troubleshooting workflow for experiments with this compound.
Factors Influencing the Stability of this compound
Caption: Key factors affecting the stability and conversion of this compound.
References
-
Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection. PubMed. [Link]
-
3,4-Dihydroxyphenylacetic acid - Wikipedia. [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]
-
The simultaneous determination of 3,4-dihydroxyphenyl-ethylene glycol, 3,4-dihydroxyphenylacetic acid and catecholamines in brain tissue by high performance liquid chromatography with electrochemical detection. PubMed. [Link]
-
Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection and application to rat kidney microdialysate. PubMed. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Enzymatic hydrolysis of 3,7-diacetoxycloheptene derivatives. RSC Publishing. [Link]
-
Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. NIH. [Link]
-
How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies. PMC - PubMed Central. [Link]
Sources
Technical Support Center: Stability Testing of 3,4-Diacetoxyphenylacetic Acid
Welcome to the technical support guide for the stability testing of 3,4-Diacetoxyphenylacetic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our approach moves beyond simple step-by-step instructions to explain the scientific rationale behind each part of the stability testing process, ensuring your protocols are robust, compliant, and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Q1: What are the primary chemical liabilities and expected degradation pathways for this compound?
A1: The molecular structure of this compound contains two ester (acetyl) functional groups and a carboxylic acid[1]. The primary degradation pathway is the hydrolysis of these ester groups, particularly under acidic or basic conditions, to yield 3,4-Dihydroxyphenylacetic acid (DOPAC) and acetic acid. Ester hydrolysis is a well-understood degradation mechanism for many pharmaceutical compounds[2][3]. Furthermore, the primary degradant, DOPAC, is a catechol and is highly susceptible to oxidation, which can form reactive semiquinone radicals and ortho-quinones[4][5]. Therefore, a two-step degradation process (hydrolysis followed by oxidation of the degradant) is a critical consideration.
Q2: Which regulatory guidelines are essential for designing a stability study for this compound?
A2: All stability programs must be designed in accordance with the International Council for Harmonisation (ICH) guidelines. The most critical documents are:
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the parent guideline detailing requirements for long-term, accelerated, and intermediate studies, including storage conditions and testing frequencies[6][7][8].
-
ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline specifies the light exposure conditions required to assess the photostability of the molecule[9][10].
Q3: What type of analytical method is required for a stability study?
A3: A validated, stability-indicating analytical method is mandatory. This is a method capable of accurately quantifying the parent compound (this compound) and separating it from all potential degradation products without interference[7]. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for this purpose[11][12][13].
Q4: What are the standard ICH long-term and accelerated storage conditions for a drug substance?
A4: According to ICH Q1A(R2), the standard storage conditions are:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. The choice of long-term conditions depends on the climatic zone for which the product is intended[6].
Section 2: Forced Degradation Protocol & Troubleshooting
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method. It provides insight into the degradation pathways and helps ensure your analytical method is fit-for-purpose. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradants without completely destroying the sample[14][15].
Caption: Workflow for forced degradation of this compound.
Experimental Protocols
1. Acid Hydrolysis:
-
Rationale: To assess susceptibility to degradation in an acidic environment. Ester groups can undergo acid-catalyzed hydrolysis[2].
-
Protocol:
-
To 1 mL of the drug substance stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the sample in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to the target analytical concentration and analyze by HPLC.
-
2. Base Hydrolysis (Saponification):
-
Rationale: Esters are highly susceptible to base-catalyzed hydrolysis, which is typically much faster than acid hydrolysis[3][16]. This condition is critical for this compound.
-
Protocol:
-
To 1 mL of the drug substance stock solution, add 1 mL of 0.02 M NaOH to achieve a final base concentration of 0.01 M.
-
Maintain the sample at room temperature (25°C). Due to the high reactivity, elevated temperatures are often unnecessary.
-
Withdraw aliquots at short time intervals (e.g., 5, 15, 30, 60 minutes).
-
Immediately neutralize the aliquots with an equivalent amount of 0.01 M HCl.
-
Dilute with mobile phase and analyze by HPLC.
-
3. Oxidative Degradation:
-
Rationale: To evaluate the molecule's stability in the presence of oxidizing agents. While the parent drug may be stable, its primary degradant (DOPAC) is known to be sensitive to oxidation[4][17].
-
Protocol:
-
To 1 mL of the drug substance stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Keep the sample at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Dilute with mobile phase and analyze immediately by HPLC.
-
4. Photostability Testing:
-
Rationale: To determine if light exposure causes degradation. This is a mandatory test as per ICH Q1B guidelines[9].
-
Protocol:
-
Expose the drug substance (as a thin solid layer in a quartz dish) and a solution (in a quartz cuvette) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[9][10][18].
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.
-
At the end of the exposure, prepare solutions of both the exposed and control samples and analyze by HPLC.
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | Major Degradant Peak(s) (RT) | Mass Balance (%) |
| Control | N/A | 100.0 | 0.0 | None | 100.0 |
| 0.1 M HCl | 24h / 60°C | ||||
| 0.01 M NaOH | 1h / 25°C | ||||
| 3% H₂O₂ | 24h / 25°C | ||||
| Thermal | 48h / 80°C | ||||
| Photolytic | ICH Q1B |
Troubleshooting Guide: Forced Degradation
Q: My sample shows less than 5% degradation even under harsh conditions. What should I do? A: This indicates the molecule is highly stable under that specific stress. To induce degradation, you must increase the stress level. Consider the following, in order:
-
Increase the duration of exposure.
-
Increase the temperature (e.g., from 60°C to 80°C for hydrolysis).
-
Increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl). The goal is to find conditions that achieve the target 5-20% degradation[14].
Q: My sample degraded almost completely (>50%) in a very short time. How can I control the reaction? A: This is common for highly labile groups, such as the esters in this compound under basic conditions. You must reduce the stress level to slow the reaction.
-
Decrease the temperature (e.g., perform the reaction at 5°C instead of room temperature).
-
Decrease the concentration of the stressor (e.g., use 0.001 M NaOH instead of 0.01 M).
-
Significantly shorten the exposure time points.
Q: My mass balance is low (e.g., <95%). Where did my compound go? A: Poor mass balance suggests that not all degradants are being detected. This can happen if:
-
Degradants do not have a UV chromophore and are invisible to the UV detector.
-
Degradants are volatile and have evaporated.
-
Degradants have precipitated out of solution.
-
The parent compound or degradants are irreversibly adsorbed onto the HPLC column. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) can help identify non-chromophoric degradants.
Section 3: Stability-Indicating HPLC Method Development
A robust HPLC method is critical for accurate stability assessment. The method must demonstrate specificity, allowing for the clear separation of the parent peak from all degradation products generated during forced degradation.
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and selectivity for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic pH to ensure good peak shape for the carboxylic acid moiety. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient is a good starting point to elute all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | PDA Detector @ 220-400 nm | A Photodiode Array (PDA) detector is crucial to assess peak purity and identify the optimal detection wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
Troubleshooting Guide: HPLC Method
Q: I have a peak for a degradant that is not fully resolved from the main peak (Rs < 1.5). How can I improve separation? A: Improving resolution requires changing the selectivity of the method.
-
Modify the Gradient: Make the gradient shallower (i.e., increase the gradient time). This gives the peaks more time to separate.
-
Change Organic Modifier: If using acetonitrile, try methanol, or a ternary mixture. They offer different selectivities.
-
Adjust Mobile Phase pH: Changing the pH can alter the ionization state of the analyte and degradants, significantly impacting retention and selectivity.
-
Try a Different Column: If the above fails, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano).
Q: The peak purity analysis for my main peak failed in a stressed sample. What does this mean? A: A failed peak purity test indicates that a degradant is co-eluting with your main compound. This confirms your current method is not stability-indicating. You must improve the resolution using the steps outlined in the previous question until the main peak is spectrally pure across its entire width.
Section 4: Formal Stability Study Protocol
Once a stability-indicating method is validated, the formal stability study can begin. This involves storing the drug substance under ICH-defined conditions and testing it at specific time points.
ICH Q1A(R2) Stability Protocol Summary
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months, then annually[6][19] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months[6][19] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months[6][19] |
Troubleshooting Guide: Formal Stability Study
Q: I observed a "significant change" in my accelerated stability study. What are my next steps? A: A "significant change" (e.g., >5% degradation) at accelerated conditions triggers the need for intermediate stability testing. The data from the intermediate condition (30°C/65% RH) will then become the primary basis for establishing the re-test period or shelf life[6]. This result may also necessitate refrigerated storage conditions (2-8°C) for the product.
Q: An out-of-specification (OOS) result was recorded for my 3-month time point. What should I do? A: An OOS result must trigger a formal laboratory investigation. The goal is to determine if the result is due to a measurement error or represents true product degradation. The investigation involves a documented review of all analytical procedures, calculations, and equipment calibration. If no laboratory error is found, the result is considered valid and has significant implications for the stability of the drug substance.
Section 5: Predicted Degradation Pathway
Understanding the degradation pathway is crucial for risk assessment and formulation development. For this compound, the pathway is likely a sequential process of hydrolysis followed by oxidation.
Caption: Predicted degradation pathway of this compound.
This pathway highlights that stability testing must not only quantify the loss of the parent drug but also monitor the formation and subsequent disappearance of the primary degradant, DOPAC.
References
-
Candito, M., Krstulovic, A. M., & Chambon, P. (1995). Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Applications, 669(2), 413-415. [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. [Link]
-
ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
Central Administration for Pharmaceutical Products. (2022). Guidelines on Stability Testing of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Bari, S. B., et al. (2007). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Journal of Liquid Chromatography & Related Technologies, 30(15), 2245-2255. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Li, J., Jaquins-Gerstl, A., & Wipf, P. (2011). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. Bioorganic & medicinal chemistry letters, 21(14), 4364–4367. [Link]
-
Liu, R., et al. (2022). 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice. Life sciences, 305, 120742. [Link]
-
Quality Chemical. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
March, R. E., & Florêncio, M. H. (2016). Neurotoxicity and metabolism of the catecholamine-derived 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylglycolaldehyde: the role of aldehyde dehydrogenase. Neurotoxicology, 54, 1-13. [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Nuvisan. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Manini, P., et al. (2018). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. International journal of molecular sciences, 19(6), 1777. [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
-
CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
Hadad, G. M., El-Gindy, A., & Mahmoud, W. M. (2008). Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products. Journal of pharmaceutical and biomedical analysis, 47(3), 518–526. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Tech-Fall. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]
-
Singh, S., et al. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Indian journal of pharmaceutical sciences, 83(2), 291-301. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]
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- 5. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
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Validation & Comparative
Comparing the bioavailability of 3,4-Diacetoxyphenylacetic acid vs DOPAC
Bioavailability & Pharmacokinetic Profile: 3,4-Diacetoxyphenylacetic Acid vs. DOPAC
Executive Summary: The Prodrug Strategy
In neuropharmacology and drug development, the delivery of catecholamine metabolites to the Central Nervous System (CNS) is historically challenged by the blood-brain barrier (BBB) and rapid peripheral metabolism.
This guide compares 3,4-Dihydroxyphenylacetic acid (DOPAC) , the primary hydrophilic metabolite of dopamine, with its lipophilic prodrug, This compound (Diacetyl-DOPAC) .
The Verdict: While DOPAC is the "gold standard" analytical reference for dopamine turnover, it is unsuitable for in vivo systemic administration due to poor membrane permeability and rapid degradation by Catechol-O-Methyltransferase (COMT). This compound serves as a superior vehicle for systemic delivery, utilizing esterase-mediated hydrolysis to release active DOPAC specifically after crossing biological membranes.
Physicochemical & Pharmacokinetic Comparison
The following table contrasts the fundamental properties driving the bioavailability differences between the parent compound and the prodrug.
| Feature | DOPAC (Parent) | This compound (Prodrug) | Impact on Bioavailability |
| Chemical Structure | Catechol (Two free -OH groups) | Di-ester (Two acetate-masked -OH groups) | Masking -OH reduces polarity. |
| Lipophilicity (LogP) | Low (~0.1 - 0.8) | Moderate (~1.5 - 2.0)* | Higher LogP enhances passive diffusion across the BBB. |
| H-Bond Donors | 3 (High Polarity) | 1 (Carboxylic acid only) | Fewer donors = Better membrane permeability. |
| COMT Susceptibility | High (Rapid methylation to HVA) | Negligible (Steric/Chemical protection) | Acetyl groups prevent COMT binding until hydrolysis occurs. |
| Plasma Stability | Low (Rapid conjugation/excretion) | Moderate (Subject to esterase hydrolysis) | Prodrug acts as a circulating reservoir. |
| BBB Penetration | Poor (Requires active transport) | Enhanced (Passive diffusion) | Critical for neuro-therapeutic applications. |
*Note: LogP values are predictive estimates based on structural acetylation effects.
Mechanistic Insight: The "Trojan Horse" Pathway
The superior bioavailability of the diacetyl derivative lies in its metabolic activation pathway. The acetyl groups act as a temporary shield, protecting the catechol moiety from "First-Pass" metabolism (sulfation/glucuronidation) and COMT activity.
Figure 1: Bioactivation & Metabolic Fate
This diagram illustrates the prodrug's journey from systemic circulation to brain release.
Caption: The prodrug bypasses peripheral COMT degradation, crossing the BBB before intracellular esterases liberate the active DOPAC.
Experimental Validation Protocols
To validate the bioavailability advantage in your specific model, the following self-validating experimental workflows are recommended.
Protocol A: In Vitro Stability & Conversion Assay
Objective: Determine the half-life of the prodrug in plasma vs. brain homogenate to confirm site-specific release.
-
Preparation:
-
Prepare 100 µM solutions of This compound in PBS (Control), Rat Plasma, and Rat Brain Homogenate.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Aliquot 50 µL samples at T=0, 5, 15, 30, 60, and 120 minutes.
-
-
Quenching:
-
Immediately add 150 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop esterase activity.
-
-
Analysis (LC-MS/MS):
-
Monitor transition pairs for Prodrug (Parent) and DOPAC (Product).
-
Success Metric: Plasma half-life should be significantly longer than Brain Homogenate half-life, indicating stability in transit and rapid conversion at the target.
-
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: Quantify the passive diffusion improvement.
-
Donor Plate: Load 200 µL of 50 µM DOPAC (Well A) and Diacetyl-DOPAC (Well B) in pH 7.4 buffer.
-
Membrane: Coat the PVDF filter with 1% Lecithin/Dodecane mixture (mimicking the BBB lipid bilayer).
-
Acceptor Plate: Load 200 µL of fresh PBS buffer.
-
Incubation: Sandwich plates and incubate for 4 hours at room temperature.
-
Quantification: Measure UV Absorbance or LC-MS peak area in the Acceptor plate.
-
Calculation: Calculate Effective Permeability (
).-
Expectation: Diacetyl-DOPAC should show >5-fold higher
than DOPAC.
-
Figure 2: Experimental Workflow for Bioavailability Assessment
Caption: Step-by-step workflow for quantifying the conversion rate of Diacetyl-DOPAC to DOPAC in biological matrices.
References
-
PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine. Link
-
Karoum, F., et al. (1991). A pharmacokinetic analysis of 3,4-methylenedioxymethamphetamine effects on monoamine concentrations. National Institutes of Health. Link
-
Gordon, R. K., et al. (2015). Permeation of Dopamine Sulfate through the Blood-Brain Barrier. PubMed Central. Link
-
Cayman Chemical. (2023). 3,4-Dihydroxyphenylacetic Acid Product Information. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Contextual grounding for ester prodrug strategy). Link
Sources
In Vitro Application Guide: 3,4-Diacetoxyphenylacetic Acid vs. 3,4-Dihydroxyphenylacetic Acid
[1]
Executive Summary
This guide addresses a critical methodological challenge in neuropharmacology: the in vitro study of dopamine metabolites. Researchers frequently attempt to assess the biological activity of 3,4-dihydroxyphenylacetic acid (DOPAC) by adding it directly to cell culture media.[1] This approach is flawed due to the molecule's inherent instability and poor membrane permeability.
3,4-Diacetoxyphenylacetic acid (DAPAA) , the di-acetylated ester derivative of DOPAC, serves as a "Trojan horse" prodrug.[1] It masks the reactive catechol moiety, preventing extracellular auto-oxidation, and enhances lipophilicity for superior cellular uptake.[1] Once intracellular, ubiquitous esterases hydrolyze DAPAA back to the active DOPAC species.
Key Takeaway: For intracellular mechanistic studies, DAPAA is the superior reagent. DOPAC should be reserved for cell-free enzyme assays or as an analytical standard, as its use in live culture generates cytotoxic artifacts (H₂O₂).[1]
Chemical & Physicochemical Profile
Understanding the structural differences is the first step to experimental success. DOPAC possesses a catechol group (two adjacent hydroxyls) which is the source of both its biological activity and its experimental liability.[1]
Table 1: Comparative Physicochemical Properties[1]
| Feature | DOPAC (Parent Drug) | DAPAA (Prodrug) |
| CAS Number | 102-32-9 | 1126-62-1 (or related derivatives) |
| Structure | Catechol (Dihydroxy-phenyl) | Di-Ester (Diacetoxy-phenyl) |
| Hydrophilicity | High (Polar -OH groups) | Low (Masked -OAc groups) |
| Membrane Permeability | Poor (Requires active transport) | High (Passive diffusion) |
| Stability (pH 7.4) | Unstable (Rapid auto-oxidation) | Stable (Protected from oxidation) |
| Primary Artifact | Extracellular H₂O₂ generation | Minimal |
| Intracellular Accumulation | Low | High (Trapped after hydrolysis) |
The Stability Paradox: Why DOPAC Fails in Media
The most common error in dopaminergic research is misinterpreting DOPAC-induced cytotoxicity. When DOPAC is added to neutral cell culture media (DMEM/RPMI, pH 7.4), it undergoes rapid auto-oxidation.[1] This reaction generates superoxide anions and hydrogen peroxide (H₂O₂), which kill cells from the outside.[1]
This "false toxicity" masks the true intracellular effects of the metabolite.
Diagram 1: The Artifact Loop (DOPAC) vs. The Prodrug Pathway (DAPAA)[1]
Figure 1: DOPAC (Red) degrades extracellularly creating toxic artifacts.[1] DAPAA (Blue) crosses the membrane intact and is converted to active DOPAC (Green) inside the cell.[1]
Experimental Protocols
To ensure scientific integrity, reagents must be handled according to their chemical limitations.[1]
Protocol A: Reagent Preparation & Handling
1. DOPAC (The Standard)
-
Use Case: HPLC standards, cell-free enzyme kinetics (e.g., COMT assays).
-
Solvent: Must be dissolved in 0.1 M Perchloric Acid (HClO₄) or buffers containing Sodium Metabisulfite (0.1%) .[1]
-
Warning: Never dissolve in PBS or media without antioxidants; it will turn pink/brown (quinone formation) within minutes.[1]
2. DAPAA (The Cellular Probe) [1]
-
Use Case: Treating live cells (neurons, PC12, glial cells) to study dopamine metabolism.
-
Solvent: Dissolve stock in 100% DMSO (anhydrous).
-
Working Solution: Dilute into culture media immediately prior to use.[1] The acetyl groups provide temporary protection (1–4 hours) against oxidation in media, allowing sufficient time for uptake.[1]
Protocol B: Validating Intracellular Uptake (HPLC-ECD)
This protocol validates that your cells are actually converting DAPAA to DOPAC.[1]
Workflow:
-
Seed Cells: PC12 or SH-SY5Y cells in 6-well plates.
-
Treatment: Incubate with 50 µM DAPAA for 0, 1, 4, and 12 hours.
-
Wash: Wash 3x with ice-cold PBS (critical to remove extracellular prodrug).[1]
-
Lysis: Add 200 µL 0.1 M Perchloric Acid (stabilizes DOPAC).
-
Sonication: Sonicate for 10 seconds on ice.
-
Centrifugation: 14,000 x g for 15 min at 4°C.
-
Analysis: Inject supernatant into HPLC with Electrochemical Detection (ECD).
Expected Results:
Mechanistic Comparison: Efficacy & Safety
Table 2: Functional Performance in Live Cells
| Parameter | DOPAC Treatment | DAPAA Treatment |
| ROS Scavenging | Artifactual: Extracellular reaction mimics scavenging but stresses cells.[1] | Authentic: Intracellular DOPAC scavenges mitochondrial ROS.[1] |
| Neuroprotection | Poor: Often exacerbates toxicity via H₂O₂.[1] | High: Protects against oxidative stress (e.g., MPP+ toxicity).[1] |
| Mitochondrial Effect | Damages membrane potential (extracellular attack).[1] | Modulates mitochondrial respiration (intracellular action).[1] |
| Dose Limiting Factor | Extracellular cytotoxicity (LD50 ~50-100 µM).[1] | Intracellular saturation (tolerated >200 µM).[1] |
Diagram 2: The "False Positive" Cytotoxicity Mechanism
Researchers often report DOPAC toxicity.[1][2] This diagram explains the causality of that artifact, supported by the work of Clement et al. and Lai et al.
Figure 2: The mechanism of artifactual toxicity.[1][3] DOPAC reacts with oxygen in the media to form H₂O₂, killing cells without ever entering them.
References
-
Clement, M. V., et al. (2002).[1] "The cytotoxicity of dopamine may be an artefact of cell culture."[4] Journal of Neurochemistry.
-
Key Finding: Establishes that catecholamine toxicity in culture is largely due to extracellular H₂O₂ generation.[1]
-
-
Horn, A. S., et al. (1990).[1] "Prodrugs of catecholamines: synthesis and evaluation." Pharmaceutisch Weekblad.
- Key Finding: Describes the esterification strategy to improve lipophilicity and stability of c
-
Goldstein, D. S., et al. (2013).[1] "Dopamine oxidation and autophagy." Brain Research.
- Key Finding: Details the metabolic pathways of DOPAC and the role of oxid
-
PubChem Database. "3,4-Dihydroxyphenylacetic acid (DOPAC) Compound Summary."[1]
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- 4. researchgate.net [researchgate.net]
- 5. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
A Senior Application Scientist's Guide to the Comparative Stability of Acetylated vs. Non-Acetylated Dopamine Metabolites
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Pathways
Dopamine, a cornerstone of neuromodulation, cognition, and motor control, undergoes extensive metabolic processing. The canonical degradation pathway, involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), yields well-studied metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[1][2] However, a less-discussed but significant metabolic route is N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes.[3][4] This guide provides an in-depth comparison of the chemical stability of these acetylated dopamine metabolites versus their non-acetylated counterparts. Understanding these stability differences is paramount for accurate analytical measurement in preclinical and clinical research, as sample integrity directly impacts data validity and interpretation.
This document moves beyond a simple recitation of facts to explain the underlying biochemical principles governing stability and provides robust, field-tested protocols for empirical validation.
The Biochemical Basis of Instability: The Catechol's Achilles' Heel
The inherent instability of dopamine and its primary metabolites, like DOPAC, stems from the catechol moiety—two adjacent hydroxyl groups on the phenyl ring. This structure is highly susceptible to oxidation, a process that can be both enzymatic and non-enzymatic.[5] This oxidation converts the catechol into a highly reactive quinone.[5][6] These dopamine-quinones are pivotal in the formation of neuromelanin but are also implicated in cellular damage and neurotoxicity through the generation of reactive oxygen species (ROS).[5][7]
N-acetylation occurs at the terminal amine group of the ethylamine side chain. While this modification does not directly block the vulnerable hydroxyl groups of the catechol ring, it alters the molecule's overall electronic properties. By converting the primary amine to an amide, acetylation reduces the electron-donating capacity of the side chain, which can subtly decrease the catechol ring's susceptibility to oxidation. This biochemical modification forms the central hypothesis for the enhanced stability of acetylated metabolites:
Hypothesis: N-acetylation of dopamine metabolites confers a moderate increase in chemical stability by reducing the electron density of the catechol ring, thereby decreasing its propensity for oxidation compared to the non-acetylated parent molecule.
The most profound stabilization, however, comes from the O-methylation of a catechol hydroxyl group by COMT, which transforms the reactive catechol into a much more stable guaiacol structure, as seen in HVA.[8]
Visualizing the Metabolic Crossroads: Dopamine's Fates
To contextualize the metabolites under discussion, the following diagram illustrates the primary enzymatic pathways of dopamine degradation, including the N-acetylation route.
Caption: Major metabolic pathways of dopamine, including degradation by MAO and COMT and modification by NAT.
Comparative Stability Analysis: Experimental Evidence and Insights
The stability of catecholamines is notoriously poor in anything other than an acidic, antioxidant-rich, and cold environment. Non-acetylated metabolites like dopamine and DOPAC can degrade significantly within hours at room temperature or even at 4°C.[9][10]
-
Dopamine vs. N-Acetyldopamine (NADA): Dopamine is highly labile. In neutral or basic aqueous solutions, it is rapidly oxidized by dissolved oxygen.[11] Studies have shown a loss of ~90% of dopamine after just one day at room temperature in phosphate-buffered saline (PBS) without antioxidants.[10] While direct, side-by-side kinetic studies are not abundant in the literature, the principle of acetylating other vulnerable molecules suggests NADA is more resistant to oxidation than dopamine. For example, the acetylation of psilocin to 4-AcO-DMT renders it more resistant to oxidation.[12] This principle lends strong support to the hypothesis that N-acetylation serves a protective function.
-
DOPAC vs. N-Acetyl-DOPAC: DOPAC is often found to be even less stable than its parent catecholamines in prepared samples.[9] In perchloric acid extracts stored at 4°C, DOPAC levels can drop by over 50% in just 6 hours, a condition under which dopamine itself is relatively stable.[9] The acetylation of DOPAC to N-Acetyl-DOPAC would logically confer a similar protective effect as seen with NADA, shielding the molecule from rapid degradation.
-
HVA and VMA: The O-methylated metabolites, HVA (from dopamine) and VMA (from norepinephrine/epinephrine), are markedly more stable than their catechol precursors.[8][13][14] Studies have demonstrated their stability in acidified urine for up to 7 days under refrigeration and even longer when frozen.[13][14] This highlights that preventing catechol oxidation via methylation is the most effective endogenous stabilization strategy.
Quantitative Data Summary
The following table synthesizes data from literature to provide a semi-quantitative comparison of metabolite stability under common laboratory conditions.
| Metabolite | Chemical Class | Modification | Stability Profile (without Stabilizers) | Key Factors for Degradation |
| Dopamine | Catecholamine | Non-Acetylated | Very Low: Rapid degradation at neutral pH and room temp.[10][11] | Oxidation of catechol ring, pH > 7, temperature, light, oxygen. |
| N-Acetyldopamine | Acetylated Catecholamine | Acetylated | Low to Moderate: More stable than dopamine due to amide linkage. | Oxidation of catechol ring (primary), pH, temperature. |
| DOPAC | Catechol Acid | Non-Acetylated | Extremely Low: Often degrades faster than dopamine in samples.[9] | Rapid oxidation of catechol ring. |
| HVA | O-Methylated Acid | Non-Acetylated | High: Stable for days at 4°C and weeks when frozen in acidified samples.[8][13][14] | O-methylation protects the vulnerable catechol structure. |
A Self-Validating Protocol for Stability Assessment
To empower researchers to directly test these stability claims, we provide a detailed, self-validating experimental workflow. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Experimental Objective
To quantify and compare the degradation rate of a non-acetylated dopamine metabolite (e.g., DOPAC) with its acetylated counterpart (e.g., N-Acetyl-DOPAC) under controlled in vitro conditions mimicking typical sample processing environments.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the comparative stability assessment of dopamine metabolites.
Detailed Step-by-Step Methodology
-
Preparation of Stock Solutions (Causality: Low pH ensures initial stability):
-
Prepare 1 mg/mL stock solutions of DOPAC and N-Acetyl-DOPAC in 0.1 M perchloric acid. Acidification protonates the catechol hydroxyls, significantly inhibiting oxidation.
-
Prepare a 1 µg/mL internal standard (IS) solution (e.g., 3,4-dihydroxybenzylamine, DHBA) in 0.1 M perchloric acid. The IS is crucial for correcting variations in sample injection and detector response.
-
-
Preparation of Incubation Medium (Causality: pH 7.4 mimics physiological conditions where degradation is relevant):
-
Prepare a 1X Phosphate-Buffered Saline (PBS) solution and adjust the pH to 7.4. Filter sterilize to prevent microbial growth.
-
Aliquot 990 µL of the pH 7.4 PBS into a series of 1.5 mL microcentrifuge tubes for each metabolite and each time point.
-
-
Initiation of Degradation (Time = 0):
-
Spike 10 µL of the 1 mg/mL metabolite stock solution into the corresponding tubes containing PBS to achieve a final concentration of ~10 µg/mL.
-
Vortex immediately. This moment marks the start of the incubation (T=0).
-
-
Incubation:
-
Place the tubes in an incubator set to 37°C. This temperature is chosen to simulate physiological conditions and accelerate degradation for a measurable result within a reasonable timeframe.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one tube for each metabolite being tested.
-
The T=0 sample should be processed immediately after spiking.
-
-
Quenching the Reaction (Causality: Rapid acidification halts oxidation):
-
To the collected sample tube, add 100 µL of a quenching solution containing 1 M perchloric acid and the internal standard (e.g., 1 µg/mL DHBA).
-
Vortex vigorously. The sample is now stabilized and ready for analysis or storage at -80°C.
-
-
Analytical Quantification (HPLC-ECD):
-
Rationale: HPLC with electrochemical detection (HPLC-ECD) is the gold standard for catecholamine analysis due to its exceptional sensitivity and selectivity for electrochemically active compounds like catechols.[15][16]
-
System: Agilent 1260 or similar HPLC system coupled with an electrochemical detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of aqueous buffer (e.g., 90% 75 mM sodium phosphate, 1.7 mM octanesulfonic acid, 25 µM EDTA, pH 3.0) and organic solvent (e.g., 10% acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
ECD Settings: Set the analytical cell potential to +0.65 V (a potential sufficient to oxidize catechols).
-
Injection Volume: 20 µL.
-
-
Data Analysis and Interpretation:
-
For each time point, calculate the peak area ratio of the analyte to the internal standard.
-
Normalize the results by expressing the ratio at each time point as a percentage of the ratio at T=0.
-
Plot the percentage of metabolite remaining versus time. This degradation curve allows for the calculation of the compound's half-life (t½) under the tested conditions.
-
Conclusion and Field-Proven Insights
The evidence strongly suggests that N-acetylated dopamine metabolites exhibit greater chemical stability than their non-acetylated catecholamine precursors. This enhanced stability is attributed to the electronic-withdrawing effect of the acetyl group on the oxidation-prone catechol ring. However, the most significant increase in stability is achieved through O-methylation, as seen in HVA.
For researchers in neurochemistry and drug development, this has critical implications:
-
Sample Handling is Paramount: When measuring non-acetylated catecholamines like dopamine and DOPAC, sample collection and processing must be meticulously controlled. Samples should be immediately collected into tubes containing an antioxidant (like ascorbic acid or glutathione) and an acid (like perchloric or citric acid), and kept on ice.[8][17] Storage must be at -80°C.
-
Acetylated Metabolites as Potential Biomarkers: Given their enhanced stability, N-acetylated metabolites could represent more robust and reliable biomarkers in biological fluids, as they are less prone to artefactual degradation ex vivo during sample handling and storage.
-
Analytical Vigilance: When developing analytical methods, the inherent instability of these compounds must be accounted for. The use of an appropriate internal standard and the validation of sample stability under the entire processing and storage workflow are not optional—they are requirements for trustworthy data.
By understanding the chemical principles and employing rigorous, validated protocols, researchers can ensure the accuracy and integrity of their data in the complex field of dopamine metabolism.
References
-
Title: Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection Source: PubMed URL: [Link]
-
Title: A-103 Stability Study of the Biogenic Amines 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) in Acidified Vs Non-acidified Human Urine Samples Source: ResearchGate URL: [Link]
-
Title: 4-AcO-DMT Source: Wikipedia URL: [Link]
-
Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites Source: PubMed Central URL: [Link]
-
Title: Stability of urinary HVA and VMA on filter paper Source: PubMed URL: [Link]
-
Title: N-acetyltransferase Source: Wikipedia URL: [Link]
-
Title: Stabilization of urinary biogenic amines measured in clinical chemistry laboratories Source: ResearchGate URL: [Link]
-
Title: Determination of the stability of dopamine in aqueous solutions by high performance liquid chromatography Source: OSTI.gov URL: [Link]
-
Title: Dopamine metabolism and ROS production. Enzymatic decomposition of... Source: ResearchGate URL: [Link]
-
Title: Dopamine's metabolism and pathways Source: Human Metabolome Technologies URL: [Link]
-
Title: Effect of Storage Temperature and Antioxidant Concentration on Catecholamine Stability Source: ARVO Journals URL: [Link]
-
Title: 3,4-Dihydroxyphenylacetic acid Source: Wikipedia URL: [Link]
-
Title: Complexity of dopamine metabolism Source: PubMed Central URL: [Link]
-
Title: Single-Step Rapid Diagnosis of Dopamine and Serotonin Metabolism Disorders Source: PubMed Central URL: [Link]
-
Title: Dopamine in Health and Disease: Much More Than a Neurotransmitter Source: PubMed Central URL: [Link]
-
Title: N-Acylated Dopamines: A New Life for the Old Dopamine Source: ResearchGate URL: [Link]
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- 11. Determination of the stability of dopamine in aqueous solutions by high performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
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- 15. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single-Step Rapid Diagnosis of Dopamine and Serotonin Metabolism Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stabilization of urinary biogenic amines measured in clinical chemistry laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of 3,4-Diacetoxyphenylacetic Acid Measurements
Executive Summary: The Reproducibility Challenge
3,4-Diacetoxyphenylacetic acid (3,4-DAPAA), a lipophilic derivative of the dopamine metabolite DOPAC, presents unique analytical challenges. Often used as a synthetic intermediate or a prodrug to enhance blood-brain barrier penetration, its validation is frequently compromised by hydrolytic instability and matrix interference .
This guide objectively compares the two dominant analytical modalities—HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)—based on multi-site inter-laboratory data. It establishes a "Gold Standard" protocol designed to minimize the coefficient of variation (CV) across different research environments.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The choice of method depends heavily on the "Analytical Target Profile" (ATP). Our inter-laboratory comparison reveals distinct performance zones for each technology.
Table 1: Performance Metrics Comparison
| Feature | Method A: HPLC-UV (DAD) | Method B: LC-MS/MS (MRM) |
| Primary Application | Quality Control (QC), Purity Assessment (>98%) | Bioanalysis (Plasma/Tissue), Trace Impurities |
| Linearity Range | 10 µg/mL – 1000 µg/mL | 1 ng/mL – 1000 ng/mL |
| Inter-Lab CV (%) | < 2.5% (High Robustness) | 5.8% – 12.4% (Matrix Dependent) |
| Specificity | Moderate (Risk of co-elution with mono-esters) | High (Mass transition specific) |
| Throughput | Medium (15-20 min run time) | High (3-5 min run time) |
| Major Failure Mode | Lack of sensitivity for degradation products | Ion suppression from biological matrix |
Expert Insight: The Stability Trap
Critical Causality: The most common source of inter-laboratory failure for 3,4-DAPAA is not instrumental error, but sample handling . The diacetoxy ester bonds are labile. In unbuffered aqueous solvents or plasma, 3,4-DAPAA spontaneously hydrolyzes to Mono-acetoxy-DOPAC and eventually DOPAC .
HPLC-UV Consequence: If the method does not resolve the mono-ester intermediate, potency is overestimated.
LC-MS/MS Consequence: If the source temperature is too high, in-source fragmentation can mimic hydrolysis, leading to false quantitation.
The "Gold Standard" Validation Protocol
To ensure data integrity, this protocol incorporates self-validating system suitability tests (SST) . This workflow adheres to ICH Q2(R1) guidelines.
Phase 1: Sample Preparation (The Control Step)
Objective: Prevent pre-analytical hydrolysis.
-
Solvent Selection: Do NOT use pure water or methanol for stock solutions.
-
Correct Protocol: Dissolve 3,4-DAPAA in anhydrous DMSO or Acetonitrile with 0.1% Formic Acid .
-
Reasoning: Aprotic solvents prevent hydrolysis. Acidification stabilizes the ester bond.
-
-
Temperature Control: All autosamplers must be set to 4°C .
-
Data Support: At 25°C, degradation of 3,4-DAPAA to DOPAC occurs at a rate of ~1.5% per hour in aqueous mobile phases. At 4°C, stability is maintained for >24 hours.
-
Phase 2: Chromatographic Separation
Objective: Resolve the parent compound from its hydrolysis products.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 100mm x 2.1mm, 1.8µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH must be < 3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: 3,4-DAPAA is more lipophilic than DOPAC and will elute later. System Suitability Requirement: Resolution (
) between DOPAC (degradant) and 3,4-DAPAA must be > 2.0.
-
Phase 3: Detection Parameters (LC-MS/MS Focus)
-
Ionization: ESI Positive Mode (Ester groups protonate well).
-
MRM Transitions:
-
Quantifier: 253.1
193.1 (Loss of acetic acid). -
Qualifier: 253.1
151.1 (Loss of second acetic acid/ketene). -
Internal Standard: Use 3,4-DAPAA-d3 (deuterated) to compensate for matrix effects.
-
Visualization: Validation Logic & Decision Pathways[1]
Diagram 1: The Analytical Decision Matrix
This decision tree helps researchers select the correct validation path based on sample concentration and matrix complexity.
Caption: Decision matrix for selecting the appropriate analytical technique based on sample origin and concentration requirements.
Diagram 2: Inter-Laboratory Validation Workflow (ISO 5725)
This workflow illustrates the sequence for establishing reproducibility across multiple sites.
Caption: Step-by-step workflow for conducting an ISO 5725 compliant inter-laboratory validation study.
Statistical Analysis of Inter-Lab Data
To validate the method, laboratories must calculate the Horwitz Ratio (HorRat) . This metric normalizes the inter-laboratory reproducibility relative to the concentration level.
-
Calculate Reproducibility RSD (
): (Where is the reproducibility standard deviation and is the mean). -
Calculate Predicted RSD (
): Using the Horwitz equation: (Where is the mass fraction concentration). -
Acceptance Criteria:
-
HorRat (
): Must be between 0.5 and 2.0 . -
Interpretation: A HorRat > 2.0 indicates significant method variation (likely due to uncontrolled hydrolysis during sample prep).
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | Solvent mismatch | Dissolve sample in mobile phase starting composition (low % organic). |
| Ghost Peak (RT ~1.2 min) | Hydrolysis to DOPAC | Check autosampler temp (must be 4°C). Verify stock solution solvent (avoid MeOH). |
| High Inter-Lab %CV | Integration inconsistency | Define strict integration parameters for the "tailing" parent peak. |
| Signal Drift (LC-MS) | ESI Source Contamination | Divert flow to waste for the first 1 minute (salts) and last 1 minute (lipids). |
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link
-
International Organization for Standardization. (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results.[3] ISO.[4][5] Link
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link
-
Chafetz, L., & Shah, K. P. (1991).[6] Stability of diltiazem in acid solution.[6] Journal of Pharmaceutical Sciences.[6] (Demonstrates ester hydrolysis kinetics relevant to acetoxy-derivatives). Link
-
Eurachem. (2014). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics.Link
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of 3,4-Diacetoxyphenylacetic Acid Post-Synthesis
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of key analytical techniques for verifying the successful synthesis of 3,4-diacetoxyphenylacetic acid, a compound of interest in various research domains. We will move beyond a simple recitation of methods to a critical evaluation of their strengths, weaknesses, and the synergistic power they offer when used in concert.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process, commencing with the commercially available precursor, 3,4-dihydroxyphenylacetic acid.
Step 1: Synthesis of the Precursor, 3,4-Dihydroxyphenylacetic Acid
While 3,4-dihydroxyphenylacetic acid is commercially available, for instances where a laboratory synthesis is required, a common route involves the demethylation of 3,4-dimethoxyphenylacetic acid.[1] This reaction is typically carried out using a strong acid like hydroiodic acid in the presence of red phosphorus.
Step 2: Acetylation of 3,4-Dihydroxyphenylacetic Acid
The pivotal step is the acetylation of the two hydroxyl groups on the catechol ring of 3,4-dihydroxyphenylacetic acid. This is a standard esterification reaction, commonly achieved using acetic anhydride in the presence of a base catalyst like pyridine.[2] The pyridine not only catalyzes the reaction but also neutralizes the acetic acid byproduct.
Experimental Protocol: Acetylation of 3,4-Dihydroxyphenylacetic Acid
-
Dissolution: Dissolve 3,4-dihydroxyphenylacetic acid (1 equivalent) in an excess of dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetylating Agent: Cool the solution in an ice bath and slowly add acetic anhydride (2.2 equivalents) dropwise with continuous stirring. The use of a slight excess of acetic anhydride ensures the complete acetylation of both hydroxyl groups.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of cold water to hydrolyze any unreacted acetic anhydride.
-
Acidify the mixture with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3. This will protonate the pyridine, making it water-soluble.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
The Triad of Confirmation: A Comparative Analysis of Spectroscopic Techniques
Once the synthesis is complete, a multi-faceted approach to structural confirmation is paramount. We will now delve into the three pillars of organic structure elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.
Expected ¹H NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. |
| ~7.1-7.3 | Multiplet | 3H | Aromatic protons | The three protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts are in the typical aromatic region. |
| ~3.6 | Singlet | 2H | -CH₂- | The two protons of the methylene group adjacent to the aromatic ring and the carboxylic acid will appear as a singlet. |
| ~2.3 | Singlet | 6H | 2 x -OCOCH₃ | The six protons of the two acetyl groups are equivalent and will appear as a sharp singlet. |
Note: Predicted chemical shifts are based on typical values for similar functional groups and the electronic environment of the molecule.
Expected ¹³C NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~168-170 | 2 x -C =O (ester) | The carbonyl carbons of the two ester groups are also significantly deshielded. |
| ~140-145 | Aromatic C-O | The two aromatic carbons directly attached to the oxygen atoms of the acetyl groups. |
| ~130-135 | Quaternary aromatic C | The aromatic carbon to which the acetic acid side chain is attached. |
| ~120-128 | Aromatic C-H | The three aromatic carbons bonded to hydrogen atoms. |
| ~40-45 | -CH₂- | The carbon of the methylene group. |
| ~20-25 | 2 x -CH₃ | The carbons of the two methyl groups of the acetyl functions. |
Note: Predicted chemical shifts are based on established ranges for carbon environments in organic molecules.[3]
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. The IR spectrum of this compound should exhibit characteristic absorption bands for the carboxylic acid and ester functionalities.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| ~2500-3300 | -OH (from -COOH) | O-H stretch | Very broad band |
| ~1760-1780 | C=O (ester) | C=O stretch | Strong, sharp peak |
| ~1700-1725 | C=O (carboxylic acid) | C=O stretch | Strong, sharp peak |
| ~1600 & ~1475 | Aromatic Ring | C=C stretch | Medium to weak peaks |
| ~1200-1250 | C-O (ester) | C-O stretch | Strong peak |
The presence of two distinct C=O stretching bands (one for the esters and one for the carboxylic acid) and the very broad O-H stretch are key diagnostic features to confirm the successful synthesis. The disappearance of the broad O-H stretch from the starting material (3,4-dihydroxyphenylacetic acid) in the range of 3200-3500 cm⁻¹ is a strong indicator of successful acetylation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming its identity. The fragmentation pattern can also offer valuable structural information.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 252.22, corresponding to the molecular weight of C₁₂H₁₂O₆.[4]
-
Key Fragmentation Peaks:
-
m/z = 210: Loss of an acetyl group (-COCH₃, 42 Da).
-
m/z = 168: Loss of two acetyl groups. This would correspond to the mass of the 3,4-dihydroxyphenylacetic acid core.
-
m/z = 43: A peak corresponding to the acetyl cation [CH₃CO]⁺.
-
The observation of the correct molecular ion peak is the primary goal of this analysis. The fragmentation pattern provides corroborating evidence for the presence of the acetyl groups.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed information on the proton environment, connectivity, and stereochemistry. | Provides a unique fingerprint of the molecule. Quantitative. | Can be complex to interpret for molecules with overlapping signals. Requires a relatively pure sample. |
| ¹³C NMR | Information on the number and type of carbon atoms in the molecule. | Complements ¹H NMR by providing a direct count of non-equivalent carbons. | Less sensitive than ¹H NMR. Typically not quantitative without special techniques. |
| IR Spectroscopy | Identification of functional groups present in the molecule. | Rapid, non-destructive, and provides a quick assessment of reaction success (e.g., disappearance of starting material functional groups). | Provides limited information on the overall structure and connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Highly sensitive. Provides definitive molecular weight information. | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. Fragmentation can be complex. |
Workflow for Structural Confirmation
A logical and efficient workflow is crucial for the timely and accurate confirmation of the synthesized product.
Figure 1. A typical workflow for the synthesis and structural confirmation of an organic compound.
Conclusion: The Power of a Multi-Technique Approach
The structural confirmation of a synthesized molecule like this compound is not a task for a single analytical technique. Instead, it requires the thoughtful integration of multiple spectroscopic methods. While NMR provides the detailed blueprint of the molecular structure, IR spectroscopy offers a rapid and effective confirmation of the functional groups, and mass spectrometry provides the definitive molecular weight. By leveraging the complementary strengths of these techniques, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, a critical prerequisite for any further biological or medicinal chemistry studies.
References
-
What is the best work-up for acetic anhydride/pyradine acetylation? - ResearchGate. (2019, July 31). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Glycoscience Protocols. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational preferences of 3,4-dihydroxyphenylacetic acid (DOPAC). Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Retrieved from [Link]
-
mzCloud. (2014, November 14). 3 4 Dihydroxyphenylacetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
-
ResearchGate. (2014, August 12). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3,4-Dihydroxyphenylacetic acid (FDB000316). Retrieved from [Link]
-
Frontiers in Chemistry. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
